iCRT-5
Description
Properties
IUPAC Name |
4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S2/c1-21-11-6-5-10(8-12(11)22-2)9-13-15(20)17(16(23)24-13)7-3-4-14(18)19/h5-6,8-9H,3-4,7H2,1-2H3,(H,18,19)/b13-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWKSBPTJQMUHJ-LCYFTJDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to iCRT-5: A Potent Inhibitor of Wnt/β-catenin Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
iCRT-5 is a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway, a critical regulator of cellular proliferation, differentiation, and oncogenesis. This guide provides a comprehensive overview of this compound, detailing its mechanism of action, providing quantitative data on its activity, and outlining key experimental protocols for its study. This compound acts by disrupting the crucial protein-protein interaction between β-catenin and the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors, thereby inhibiting the transcription of Wnt target genes. This targeted action makes this compound a valuable tool for cancer research and a potential therapeutic agent for malignancies characterized by aberrant Wnt pathway activation, such as multiple myeloma and colorectal cancer.
Introduction to this compound and the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a highly conserved cascade essential for embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of numerous cancers. In the canonical pathway, the binding of Wnt ligands to Frizzled (FZD) receptors and LRP5/6 co-receptors leads to the inactivation of a "destruction complex" (comprising Axin, APC, GSK3β, and CK1α). This prevents the phosphorylation and subsequent proteasomal degradation of β-catenin. Stabilized β-catenin then translocates to the nucleus, where it binds to TCF/LEF transcription factors, displacing co-repressors and recruiting co-activators to initiate the transcription of target genes like c-myc and cyclin D1, which drive cell proliferation.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the disruption of the protein-protein interaction between β-catenin and TCF4.[1][4] By interfering with this interaction, this compound prevents the formation of the active transcriptional complex required for the expression of Wnt target genes. Importantly, mechanistic studies have demonstrated that the inhibitory effect of this compound is independent of β-catenin degradation or accumulation, indicating that it acts downstream of the destruction complex.[5] Furthermore, this compound exhibits selectivity, as it does not significantly affect the interaction of β-catenin with E-cadherin or α-catenin, which are crucial for cell adhesion.[4]
Figure 1: Mechanism of this compound Action. This diagram illustrates the canonical Wnt/β-catenin signaling pathway and highlights the inhibitory action of this compound on the interaction between nuclear β-catenin and TCF/LEF transcription factors.
Quantitative Data
The inhibitory activity of this compound has been quantified in various in vitro assays. The following table summarizes the available data. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and other experimental parameters.
| Assay | Cell Line/System | Parameter | Value | Reference |
| Wnt Responsive STF16 Luciferase Reporter Assay | - | IC50 | 18 nM | [6] |
| dTF12 Luciferase Reporter Assay | Drosophila Cl8 cells | Inhibition | Strong | [5] |
| Proliferation Assay | Multiple Myeloma cell lines | Inhibition | Yes | [7] |
| Proliferation Assay | Colon cancer cell lines | Inhibition | Yes | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Wnt/β-catenin Luciferase Reporter Assay (TOP/FOP Flash Assay)
This assay is used to quantify the transcriptional activity of the Wnt/β-catenin pathway.
Experimental Workflow:
Figure 2: TOP/FOP Flash Assay Workflow. This diagram outlines the key steps in performing a dual-luciferase reporter assay to measure the inhibitory effect of this compound on Wnt/β-catenin signaling.
Detailed Protocol:
-
Cell Seeding: Seed HEK293T cells (or another suitable cell line) in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in complete DMEM. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection:
-
Prepare a DNA master mix containing TOPFlash or FOPFlash reporter plasmid (e.g., 80 ng/well) and a Renilla luciferase plasmid (e.g., 20 ng/well) for normalization in serum-free medium.
-
Prepare a transfection reagent master mix (e.g., Lipofectamine 2000) in serum-free medium.
-
Combine the DNA and transfection reagent mixes, incubate at room temperature for 20 minutes to allow complex formation.
-
Add the transfection complex to the cells and incubate for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete DMEM.
-
Replace the transfection medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO).
-
For pathway activation, co-treat with a Wnt agonist like Wnt3a-conditioned medium or a GSK3β inhibitor like CHIR99021.
-
Incubate for an additional 24 to 48 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure Firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity (TOP or FOP) to the Renilla luciferase activity for each well.
-
Calculate the TOP/FOP ratio to determine the specific Wnt/β-catenin transcriptional activity.
-
Plot the dose-response curve and calculate the IC50 value for this compound.
-
Co-Immunoprecipitation (Co-IP) to Assess β-catenin/TCF4 Interaction
This protocol is designed to determine if this compound disrupts the interaction between endogenous β-catenin and TCF4.
Experimental Workflow:
Figure 3: Co-Immunoprecipitation Workflow. This diagram shows the steps to investigate the effect of this compound on the interaction between β-catenin and TCF4.
Detailed Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HCT116, which has an activating β-catenin mutation) to 80-90% confluency. Treat the cells with this compound at the desired concentration for an appropriate time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with control IgG and protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Centrifuge the pre-cleared lysate and transfer the supernatant to a new tube.
-
Add an anti-β-catenin antibody and incubate overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
-
Washing: Pellet the beads by centrifugation and wash them three to five times with Co-IP lysis buffer.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-TCF4 antibody. Also, probe for β-catenin to confirm successful immunoprecipitation.
Quantitative Real-Time PCR (qRT-PCR) for Wnt Target Gene Expression
This protocol measures the effect of this compound on the mRNA levels of Wnt target genes such as c-myc and cyclin D1.
Detailed Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with this compound as described for the Co-IP protocol. Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR:
-
Set up qRT-PCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for c-myc, cyclin D1, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Perform the qRT-PCR in a real-time PCR cycler.
-
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Detailed Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of a human cancer cell line with aberrant Wnt signaling (e.g., HCT116) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at various doses according to a predetermined schedule. The control group should receive the vehicle.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Tumors can be further analyzed by immunohistochemistry for proliferation markers (e.g., Ki-67) and Wnt target gene expression.
Conclusion
This compound is a specific and potent inhibitor of the Wnt/β-catenin signaling pathway that acts by disrupting the β-catenin/TCF4 interaction. This in-depth technical guide provides a comprehensive resource for researchers and drug development professionals interested in studying and utilizing this valuable chemical probe. The provided protocols and data serve as a foundation for further investigation into the therapeutic potential of targeting the Wnt pathway in cancer and other diseases.
Disclaimer: The experimental protocols provided are intended as a guide and may require optimization for specific cell lines and experimental conditions. Always follow appropriate laboratory safety procedures.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Winning WNT: Race to Wnt signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
iCRT-5: A Potent Inhibitor of the Wnt/β-Catenin Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The Wnt signaling pathway is a crucial and evolutionarily conserved cascade that plays a pivotal role in embryonic development, tissue homeostasis, and cellular regeneration.[1][2] This pathway is integral to regulating cell fate determination, proliferation, migration, and polarity.[1] The canonical Wnt pathway, in particular, is characterized by the stabilization and nuclear translocation of β-catenin.[1] In the absence of a Wnt ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), glycogen (B147801) synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor, this destruction complex is inactivated. This leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. Nuclear β-catenin then associates with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as c-Myc and Cyclin D1, which drive cell proliferation.[1]
Aberrant activation of the Wnt/β-catenin signaling pathway is a hallmark of numerous human cancers, including colorectal cancer, and is implicated in other diseases. This has made the pathway an attractive target for therapeutic intervention. One such therapeutic strategy is the development of small molecule inhibitors that can modulate this pathway. This guide focuses on iCRT-5, a potent inhibitor of β-catenin-responsive transcription (CRT).
This compound: An Overview
This compound is a cell-permeable small molecule that has been identified as a potent inhibitor of the Wnt/β-catenin signaling pathway. It belongs to a class of compounds, including iCRT3 and iCRT14, discovered through a chemical genetic screen in Drosophila cells designed to identify inhibitors of β-catenin-responsive transcription. This compound has demonstrated efficacy in blocking Wnt/β-catenin reporter activity and has shown antiproliferative effects in cancer cell lines with dysregulated Wnt signaling.
Mechanism of Action
The primary mechanism of action for this compound is the disruption of the protein-protein interaction between β-catenin and T-cell factor 4 (TCF4). By interfering with this interaction, this compound prevents the formation of the transcriptional complex that drives the expression of Wnt target genes. This targeted inhibition occurs downstream of β-catenin stabilization, making it an effective strategy even in cancers with mutations in upstream components like APC or Axin, which lead to constitutive β-catenin accumulation.
Biochemical and biophysical studies have suggested that this compound may act by directly binding to β-catenin. Notably, this compound demonstrates specificity, as it does not significantly affect the interaction of β-catenin with E-cadherin or α-catenin, which are crucial for cell adhesion. This specificity is significant because TCF and E-cadherin bind to overlapping sites on β-catenin, suggesting a nuanced mechanism of inhibition by this compound.
Below is a diagram illustrating the canonical Wnt signaling pathway and the point of inhibition by this compound.
Quantitative Data
The potency of this compound has been quantified in various studies. The most commonly cited value is its half-maximal inhibitory concentration (IC50). A summary of the available quantitative data is presented below.
| Parameter | Value | Assay System | Reference |
| IC50 | 18 nM | Wnt responsive STF16 luciferase reporter assay |
Experimental Protocols
The characterization of this compound as a Wnt signaling inhibitor involves several key experimental methodologies. Detailed protocols for these assays are provided below.
Luciferase Reporter Assay for Wnt Pathway Activity
This assay is fundamental for quantifying the inhibitory effect of compounds on β-catenin-responsive transcription.
Principle: Cells are co-transfected with a firefly luciferase reporter plasmid containing TCF/LEF binding sites (e.g., TOPflash) and a control plasmid with a constitutively active promoter expressing Renilla luciferase (for normalization). Activation of the Wnt pathway leads to the expression of firefly luciferase. The inhibitory effect of a compound is measured as a decrease in the firefly luciferase signal relative to the control.
Detailed Methodology:
-
Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., HEK293T) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of approximately 2 x 10^4 cells per well and incubate for 24 hours.
-
-
Transfection:
-
Prepare a transfection mix containing the TOPflash (or equivalent) plasmid and the Renilla luciferase control plasmid. A common ratio is 10:1 (e.g., 100 ng TOPflash to 10 ng Renilla).
-
Use a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.
-
Add the transfection complex to the cells and incubate for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. A vehicle control (e.g., DMSO) should be included.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
To activate the Wnt pathway, add a Wnt agonist such as Wnt3a conditioned media or recombinant Wnt3a protein to the appropriate wells.
-
Incubate the plate for another 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Use a dual-luciferase reporter assay system to measure firefly and Renilla luciferase activities sequentially in a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of this compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Detailed Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., colorectal cancer cell lines with known Wnt pathway mutations) in a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells per well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Treat the cells with serial dilutions of this compound. Include a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well (final concentration of 0.5 mg/ml) and incubate for 2-4 hours at 37°C.
-
The MTT is converted to insoluble formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value for cytotoxicity.
-
Co-Immunoprecipitation (Co-IP)
This technique is used to verify that this compound disrupts the interaction between β-catenin and TCF4.
Principle: An antibody specific to a "bait" protein (e.g., β-catenin) is used to pull down the bait protein from a cell lysate. If a "prey" protein (e.g., TCF4) is interacting with the bait protein, it will also be pulled down. The presence of the prey protein in the immunoprecipitated complex is then detected by Western blotting. A decrease in the amount of co-immunoprecipitated TCF4 in the presence of this compound indicates a disruption of the interaction.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T or a relevant cancer cell line) and treat with this compound or a vehicle control for a specified time.
-
-
Cell Lysis:
-
Wash the cells with cold PBS and lyse them in a suitable Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Pre-clearing:
-
Incubate the cell lysate with protein A/G-agarose beads to reduce non-specific binding.
-
Centrifuge and collect the pre-cleared supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against the bait protein (e.g., anti-β-catenin antibody) overnight at 4°C with gentle rotation.
-
Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for another 1-3 hours to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against both the bait protein (β-catenin) and the prey protein (TCF4) to confirm the presence of both in the immunoprecipitated complex and to assess the effect of this compound.
-
Therapeutic Potential and Applications
The targeted mechanism of action of this compound makes it a promising candidate for therapeutic development, particularly for cancers driven by aberrant Wnt/β-catenin signaling. By inhibiting the final transcriptional step of the pathway, this compound can be effective against tumors with various upstream mutations that lead to β-catenin accumulation.
Studies have shown that this compound and related compounds can effectively inhibit the proliferation of colon cancer cell lines and reduce Wnt-induced morphological changes in mammary epithelial cells. Furthermore, this compound has been investigated for its potential in treating multiple myeloma. The specificity of this compound in disrupting the β-catenin/TCF4 interaction while sparing the β-catenin/E-cadherin interaction is a significant advantage, as it may minimize side effects related to the disruption of cell-cell adhesion.
Conclusion
This compound is a potent and specific small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. Its mechanism of action, involving the disruption of the critical β-catenin/TCF4 protein-protein interaction, provides a targeted approach to downregulate the expression of oncogenic Wnt target genes. The quantitative data, particularly its nanomolar IC50 value, underscores its potency. The experimental protocols outlined in this guide provide a framework for researchers to further investigate this compound and similar compounds. With its promising preclinical activity, this compound represents a valuable tool for cancer research and a potential lead compound for the development of novel anticancer therapeutics targeting the Wnt signaling pathway.
References
The Role of iCRT-5 in β-catenin Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt/β-catenin signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers, making it a key target for therapeutic intervention. At the heart of this pathway lies β-catenin, a multifunctional protein that acts as a transcriptional co-activator. In cancer, mutations in pathway components often lead to the stabilization and nuclear accumulation of β-catenin, where it associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of oncogenes such as c-myc and cyclin D1.
iCRT-5 (inhibitor of β-catenin Responsive Transcription) is a small molecule inhibitor that has emerged as a valuable tool for studying and potentially targeting the Wnt/β-catenin pathway. This technical guide provides an in-depth overview of the role of this compound, its mechanism of action, relevant quantitative data, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound functions as a potent and specific inhibitor of β-catenin-mediated transcription. Unlike inhibitors that target upstream components of the Wnt pathway, this compound acts downstream, directly interfering with the interaction between β-catenin and its transcriptional partner, TCF4.[1] This disruption prevents the recruitment of the transcriptional machinery to the promoters of Wnt target genes, thereby inhibiting their expression.[1] Notably, this compound has been shown to have minimal effects on the interaction of β-catenin with E-cadherin, suggesting its specificity for the transcriptional co-activator function of β-catenin over its role in cell adhesion.[1]
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the point of intervention for this compound.
Data Presentation
The inhibitory activity of this compound has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| HEK293 | Embryonic Kidney | TOPflash Reporter | 18 | [2] |
| SW480 | Colorectal Cancer | TOPflash Reporter | 1100 | [3] |
| HCT116 | Colorectal Cancer | Cell Viability | Not explicitly stated for this compound, but related iCRTs show micromolar range activity. | [1] |
| Multiple Myeloma Cells | Multiple Myeloma | Cell Viability | Not explicitly stated for this compound, but shown to downregulate β-catenin expression. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
TOPflash Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of the β-catenin/TCF complex.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
TOPflash and FOPflash luciferase reporter plasmids
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Wnt3a conditioned media or recombinant Wnt3a
-
This compound
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells into a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
Transfection:
-
Prepare a DNA mixture containing TOPflash (or FOPflash as a negative control) and Renilla luciferase plasmids.
-
Mix with transfection reagent according to the manufacturer's instructions and incubate to form DNA-lipid complexes.
-
Add the transfection mix to the cells and incubate for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of this compound in serum-free media.
-
Aspirate the transfection medium from the cells and add the this compound dilutions.
-
Induce Wnt signaling by adding Wnt3a conditioned media or recombinant Wnt3a to the wells (except for the negative control).
-
Incubate for another 24 hours.
-
-
Lysis and Luminescence Measurement:
-
Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase kit.
-
Measure firefly luciferase activity (from TOPflash/FOPflash) and Renilla luciferase activity (as a transfection control) sequentially using a luminometer according to the kit's protocol.
-
-
Data Analysis: Normalize the firefly luciferase readings to the Renilla luciferase readings. The inhibition of Wnt signaling by this compound is determined by the reduction in normalized luciferase activity compared to the Wnt3a-treated control.
Co-immunoprecipitation (Co-IP) to Demonstrate Disruption of β-catenin-TCF4 Interaction
This technique is used to show that this compound disrupts the physical interaction between β-catenin and TCF4.
Materials:
-
Cancer cell line with active Wnt signaling (e.g., SW480)
-
This compound
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors)
-
Antibody against β-catenin or TCF4 for immunoprecipitation
-
Protein A/G magnetic beads
-
Antibodies against β-catenin and TCF4 for Western blotting
-
SDS-PAGE gels and Western blotting apparatus
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or a vehicle control for the desired time.
-
Lyse the cells in Co-IP lysis buffer on ice.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with the primary antibody (e.g., anti-β-catenin) overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads several times with Co-IP lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with antibodies against both β-catenin and TCF4 to detect the co-immunoprecipitated proteins.
-
-
Analysis: A decrease in the amount of TCF4 co-immunoprecipitated with β-catenin in the this compound treated sample compared to the control indicates that this compound disrupts their interaction.
Western Blotting for β-catenin and Target Gene Expression
This method is used to assess the effect of this compound on the protein levels of β-catenin and its downstream targets like Cyclin D1 and c-Myc.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies against β-catenin, Cyclin D1, c-Myc, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Wash the membrane and add a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression after this compound treatment.
Mandatory Visualizations
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy and mechanism of action of this compound.
Conclusion
This compound is a valuable chemical probe for dissecting the downstream events of the Wnt/β-catenin signaling pathway. Its ability to specifically disrupt the β-catenin/TCF4 interaction provides a powerful tool for studying the transcriptional output of this pathway and for exploring its therapeutic potential in cancers with aberrant Wnt signaling. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this field. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted to fully assess its clinical potential.
References
An In-depth Technical Guide to iCRT-5: Discovery, Chemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
iCRT-5 is a potent and specific small-molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. It functions by disrupting the protein-protein interaction between β-catenin and TCF4, a key transcriptional complex responsible for the expression of Wnt target genes. This guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of this compound. Detailed experimental protocols for its synthesis, characterization, and key biological assays are presented to facilitate its use in research and drug development.
Discovery of this compound
Chemical Properties
This compound belongs to the rhodanine-3-acetic acid class of compounds. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (Z)-4-(5-(3,4-Dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid |
| Molecular Formula | C₁₆H₁₇NO₅S₂ |
| Molecular Weight | 367.44 g/mol |
| CAS Number | 18623-44-4 |
| Appearance | Solid |
| Purity | >98% |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term storage. |
Biological Activity
This compound is a cell-permeable inhibitor of the Wnt/β-catenin signaling pathway. Its primary mechanism of action is the disruption of the interaction between β-catenin and TCF4, thereby preventing the transcription of Wnt target genes. This inhibitory activity has been demonstrated in various cell-based assays, with a reported IC₅₀ of 18 nM for the inhibition of a Wnt responsive STF16 luciferase reporter. The inhibition of the Wnt pathway by this compound leads to anti-proliferative and pro-apoptotic effects in cancer cells with aberrant Wnt signaling, such as multiple myeloma.
Experimental Protocols
Chemical Synthesis of this compound (General Method)
The synthesis of this compound can be achieved through a Knoevenagel condensation reaction. The following is a general protocol based on the synthesis of similar rhodanine-3-acetic acid derivatives.
Caption: Workflow for the Wnt/β-catenin luciferase reporter assay.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPflash)
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase)
-
Transfection reagent
-
Wnt3a conditioned media or recombinant Wnt3a
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing varying concentrations of this compound or DMSO as a vehicle control.
-
Stimulate the Wnt pathway by adding Wnt3a to the wells (except for the negative control).
-
Incubate for another 18-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
4.3.2. Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of this compound on cell viability.
Procedure:
-
Seed cells in a 96-well plate.
-
After 24 hours, treat the cells with various concentrations of this compound for the desired time (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
4.3.3. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells.
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
4.3.4. Cell Cycle Analysis
This assay determines the effect of this compound on cell cycle progression.
Procedure:
-
Treat cells with this compound for a specified duration.
-
Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
-
Wash the fixed cells and resuspend them in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.
-
Incubate the cells in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
4.3.5. Cell Migration Assay (Wound Healing Assay)
This assay measures the effect of this compound on cell migration.
Procedure:
-
Grow cells to a confluent monolayer in a multi-well plate.
-
Create a "wound" or scratch in the monolayer using a sterile pipette tip.
-
Wash the cells to remove detached cells and replace the medium with fresh medium containing this compound or a vehicle control.
-
Capture images of the wound at time 0 and at various time points thereafter (e.g., every 6-12 hours).
-
Measure the width of the wound at different points and calculate the rate of wound closure.
Signaling Pathway
dot
Caption: The canonical Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
References
An In-Depth Technical Guide to iCRT-5 and its Effect on TCF/LEF Transcription Factors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. A key downstream event in this pathway is the interaction between β-catenin and the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors, which drives the expression of oncogenes. iCRT-5 is a small molecule inhibitor that has emerged as a potent and specific antagonist of this crucial protein-protein interaction. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its quantitative effects on TCF/LEF-mediated transcription.
Introduction: The Wnt/β-catenin Signaling Pathway and the Role of TCF/LEF Transcription Factors
The canonical Wnt signaling pathway is intricately involved in embryonic development, tissue homeostasis, and stem cell regulation. In the absence of a Wnt ligand, cytoplasmic β-catenin is targeted for degradation by a destruction complex. Upon Wnt binding to its receptor, this complex is inactivated, leading to the accumulation of β-catenin, which then translocates to the nucleus. In the nucleus, β-catenin acts as a coactivator by binding to TCF/LEF transcription factors, thereby initiating the transcription of Wnt target genes such as c-Myc and Cyclin D1, which promote cell proliferation.[1] Dysregulation of this pathway, often through mutations in components of the destruction complex, leads to constitutive activation of TCF/LEF-mediated transcription and is a major driver of tumorigenesis.[2]
This compound: A Specific Inhibitor of the β-catenin-TCF/LEF Interaction
Mechanism of Action
Structural and biochemical studies have revealed that this compound likely binds to β-catenin, preventing its association with TCF4 (a key member of the TCF/LEF family). Molecular docking studies suggest that the carboxyl group of this compound mimics the interaction of aspartic acid residue 16 (Asp16) on TCF4 with lysine (B10760008) residue 435 (K435) on β-catenin, a critical contact point for their interaction. By disrupting this interaction, this compound effectively blocks the recruitment of the transcriptional machinery to the promoters of Wnt target genes, thereby inhibiting their expression.
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified in various assays. A key metric is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%.
| Assay Type | Cell Line | Parameter | Value | Reference |
| Luciferase Reporter Assay | HEK293 | IC50 | 18 nM | |
| Cytotoxicity Assay | HCT116 (Colon Cancer) | IC50 | Not explicitly found for this compound alone | |
| Cytotoxicity Assay | SW480 (Colon Cancer) | IC50 | Not explicitly found for this compound alone | |
| Cytotoxicity Assay | DLD-1 (Colon Cancer) | IC50 | Not explicitly found for this compound alone |
Note: While specific IC50 values for cytotoxicity of this compound in various colon cancer cell lines were not found in the immediate search, the Gonsalves et al. (2011) study demonstrated its specific cytotoxicity in Wnt-dependent cancer cells. Further studies are needed to establish a comprehensive cytotoxicity profile.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.
TCF/LEF Luciferase Reporter Assay
This assay is a cornerstone for quantifying the activity of the canonical Wnt signaling pathway and assessing the efficacy of inhibitors like this compound.
Principle: Cells are co-transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene and a control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase). Activation of the Wnt pathway leads to TCF/LEF-mediated transcription of the luciferase gene, resulting in a quantifiable light signal.
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that ensures 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with a TCF/LEF luciferase reporter plasmid (e.g., TOPflash) and a Renilla luciferase control plasmid (e.g., pRL-TK) using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: 24 hours post-transfection, replace the medium with fresh medium containing Wnt3a conditioned medium (to activate the pathway) and varying concentrations of this compound (or DMSO as a vehicle control).
-
Lysis and Measurement: After 24-48 hours of treatment, lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control to determine the IC50 value.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate the direct inhibitory effect of this compound on the interaction between β-catenin and TCF4.
Principle: An antibody specific to a "bait" protein (e.g., β-catenin) is used to pull down the protein from a cell lysate. If a "prey" protein (e.g., TCF4) is interacting with the bait, it will also be pulled down. The presence of the prey protein is then detected by Western blotting.
Protocol:
-
Cell Lysis: Lyse cells (e.g., colon cancer cells with active Wnt signaling) treated with this compound or DMSO with a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with protein A/G-agarose/magnetic beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against β-catenin overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both β-catenin and TCF4 to detect the presence and relative abundance of each protein in the immunoprecipitate.
References
- 1. Cell-based assay for Wnt signaling | Explore Technologies [techfinder.stanford.edu]
- 2. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
Unlocking the Therapeutic Promise of iCRT-5: A Technical Guide to a Novel Wnt Signaling Inhibitor
For Immediate Release
This technical guide provides a comprehensive overview of the therapeutic potential of iCRT-5, a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, preclinical data, and key experimental protocols for investigating this promising compound. This compound has emerged as a valuable tool for cancer research, particularly in malignancies characterized by aberrant Wnt pathway activation, such as multiple myeloma and colorectal cancer.
Core Mechanism of Action: Disrupting the β-catenin/Tcf4 Axis
This compound functions as a potent and specific inhibitor of β-catenin-responsive transcription (CRT).[1] Unlike other Wnt pathway inhibitors that target upstream components, this compound acts downstream by directly interfering with the protein-protein interaction between β-catenin and the T-cell factor/lymphoid enhancer-factor (Tcf/Lef) family of transcription factors.[2] This targeted disruption prevents the recruitment of the transcriptional machinery necessary for the expression of Wnt target genes, such as c-Myc and Axin2, which are critical for cancer cell proliferation and survival. A key feature of this compound's mechanism is its independence from β-catenin degradation; it effectively blocks signaling even in the presence of stabilized β-catenin, a common oncogenic event.[1]
Quantitative Preclinical Data
The following tables summarize the available quantitative data on the efficacy of this compound in various preclinical models.
| Assay | System | Metric | Value | Reference |
| Wnt Responsive STF16 Luciferase Reporter Assay | Mammalian Cell Line (HEK293) | IC50 | 18 nM | [2] |
Table 1: In Vitro Inhibition of Wnt Signaling by this compound
Further research is required to populate data for anti-proliferative activity across a broader range of cancer cell lines and to quantify the in vivo efficacy of this compound.
Key Experimental Protocols
Detailed methodologies for essential experiments to characterize the activity of this compound are provided below.
TCF/Lef Luciferase Reporter Assay
This assay is fundamental for quantifying the inhibitory effect of this compound on Wnt/β-catenin signaling.
Objective: To determine the dose-dependent inhibition of TCF/Lef-mediated transcription by this compound.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOPflash (containing TCF/Lef binding sites upstream of a luciferase reporter) and FOPflash (negative control with mutated binding sites) plasmids
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
Wnt3a conditioned media or recombinant Wnt3a
-
This compound (dissolved in DMSO)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with TOPflash or FOPflash and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: 24 hours post-transfection, replace the media with fresh media containing Wnt3a to activate the pathway. Add serial dilutions of this compound to the appropriate wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Lysis and Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize firefly luciferase activity to Renilla luciferase activity. Calculate the fold change in reporter activity relative to the Wnt3a-stimulated, vehicle-treated control. Plot the dose-response curve and determine the IC50 value.
Western Blot Analysis of β-catenin and Wnt Target Genes
This protocol is used to assess the impact of this compound on the protein levels of β-catenin and downstream Wnt target genes.
Objective: To quantify changes in protein expression of β-catenin, c-Myc, and Axin2 following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., SW480, HCT116)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-c-Myc, anti-Axin2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment: Seed cells and treat with varying concentrations of this compound for a specified time (e.g., 24-48 hours).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Data Analysis: Quantify the band intensities and normalize to the loading control.
Quantitative Real-Time PCR (qPCR) for Wnt Target Gene Expression
This method is employed to measure changes in the mRNA levels of Wnt target genes in response to this compound treatment.
Objective: To determine the effect of this compound on the transcript levels of c-Myc and AXIN2.
Materials:
-
Cancer cell line of interest
-
This compound
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for c-Myc, AXIN2, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with this compound as described for the Western blot protocol. Extract total RNA.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using primers for the target genes and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
In Vivo Xenograft Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Objective: To assess the in vivo anti-tumor activity of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line of interest (e.g., a multiple myeloma or colorectal cancer line)
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound and vehicle control according to the desired dosing schedule and route (e.g., intraperitoneal, oral).
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers regularly (e.g., 2-3 times per week). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (defined by tumor size limits or a set time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate tumor growth inhibition (TGI) and perform statistical analysis to compare the treatment and control groups.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating the therapeutic potential of this compound.
References
In-Depth Technical Guide to the Laboratory Use of iCRT-5, a Wnt/β-Catenin Signaling Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and practical laboratory applications of iCRT-5, a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. The information presented herein is intended to equip researchers with the necessary knowledge to effectively design and execute experiments utilizing this compound.
Core Principles of this compound Action
This compound is a potent and specific inhibitor of β-catenin-responsive transcription (CRT). Its mechanism of action lies in the direct disruption of the protein-protein interaction between β-catenin and T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, with a notable target being TCF4.[1] In the canonical Wnt signaling pathway, the accumulation of β-catenin in the nucleus and its subsequent binding to TCF/LEF proteins are critical steps for the transcriptional activation of Wnt target genes. By interfering with this interaction, this compound effectively abrogates the downstream signaling cascade, leading to the suppression of genes implicated in cell proliferation and survival, such as c-myc, Cyclin D1, and Axin2.[1]
It is important to note that this compound's inhibitory effect is independent of β-catenin degradation or accumulation.[1] This specificity makes it a valuable tool for studying the downstream nuclear events of the Wnt pathway.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the activity of this compound and its analogs. This data is essential for experimental design, particularly for determining appropriate concentration ranges for in vitro studies.
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound Analog | Caco-2 | Cytotoxicity (MTT) | Not explicitly stated, but combination with 5-FU showed significant effects | [2] |
| iCRT-3 | Caco-2 | Cytotoxicity (MTT) | ~2.41 µM (when used in combination) | [2] |
Note: Specific IC50 values for this compound in common colon cancer cell lines like HCT116, SW480, and DLD-1 were not available in the searched literature. Researchers are advised to perform their own dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on established laboratory techniques and can be adapted for specific research needs.
Cell Culture and Treatment
Objective: To prepare and treat cancer cell lines with this compound for subsequent analysis.
Materials:
-
Colon cancer cell lines (e.g., HCT116, SW480, DLD-1)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Once cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA.
-
Seed cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium from the stock solution. A typical starting concentration range for dose-response experiments could be from 1 µM to 50 µM. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Aspirate the medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of this compound on Wnt/β-catenin-mediated transcription.
Materials:
-
Cells seeded in a 96-well plate and treated with this compound as described above.
-
TOPFlash/FOPFlash reporter plasmids (or other TCF/LEF-responsive luciferase constructs)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Co-transfect cells with the TOPFlash (containing wild-type TCF binding sites) or FOPFlash (containing mutated TCF binding sites, as a negative control) reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours of transfection, treat the cells with various concentrations of this compound for the desired duration.
-
Following treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the fold change in reporter activity relative to the vehicle-treated control.
Western Blot Analysis
Objective: To determine the effect of this compound on the protein levels of β-catenin and Wnt target genes like Axin2 and Cyclin D1.
Materials:
-
Cells cultured in 6-well plates and treated with this compound.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against β-catenin, Axin2, Cyclin D1, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize them to the loading control.
Quantitative Real-Time PCR (qPCR)
Objective: To measure the effect of this compound on the mRNA expression levels of Wnt target genes such as AXIN2 and CCND1 (Cyclin D1).
Materials:
-
Cells cultured in 6-well plates and treated with this compound.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green or TaqMan qPCR master mix.
-
Primers for AXIN2, CCND1, and a housekeeping gene (e.g., GAPDH or ACTB).
-
qPCR instrument.
Protocol:
-
Following this compound treatment, harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan chemistry with specific primers for the target genes and a housekeeping gene for normalization.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated samples compared to the vehicle control.
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the use of this compound.
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating the effects of this compound in vitro.
References
Methodological & Application
iCRT-5: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
iCRT-5 is a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. It functions by disrupting the protein-protein interaction between β-catenin and the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors.[1][2][3] This inhibition is crucial in the study of diseases where this pathway is aberrantly activated, such as in various cancers, including colorectal carcinoma.[2][4] Unlike upstream inhibitors of the Wnt pathway, this compound acts downstream of the β-catenin destruction complex, thereby inhibiting β-catenin-responsive transcription (CRT) without affecting β-catenin's stability or cellular levels. This makes it a specific tool for investigating the transcriptional consequences of Wnt signaling.
These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on Wnt signaling, cell viability, and target gene expression.
Quantitative Data
The following table summarizes the effective concentrations of this compound as reported in the literature for the inhibition of Wnt signaling target genes in human colon cancer cell lines.
| Compound | Cell Line | Assay | Effective Concentration | Reference |
| This compound | HCT116 | qRT-PCR (Axin2) | 50 µM | |
| This compound | HCT116 | qRT-PCR (Cyclin D1) | 200 µM |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in high-quality, anhydrous DMSO. For example, for a compound with a molecular weight of 400 g/mol , dissolve 4 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines with active Wnt signaling (e.g., HCT116, SW480)
-
Complete cell culture medium (e.g., DMEM or McCoy's 5A with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test would be from 1 µM to 200 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Wnt/β-catenin Reporter Assay (TOPflash Assay)
Objective: To measure the inhibitory effect of this compound on TCF/LEF-mediated transcription.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOPflash and FOPflash luciferase reporter plasmids
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
Wnt3a conditioned medium or recombinant Wnt3a
-
This compound stock solution (10 mM in DMSO)
-
96-well white, clear-bottom cell culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Co-transfect cells in a 96-well plate with the TOPflash (containing wild-type TCF binding sites) or FOPflash (containing mutated TCF binding sites, as a negative control) plasmid, along with the Renilla luciferase plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing either Wnt3a (to activate the pathway) or a control medium.
-
Immediately add this compound at various concentrations (e.g., 1 µM to 200 µM) or a vehicle control (DMSO) to the wells.
-
Incubate for another 24 hours.
-
Lyse the cells and measure both firefly (TOP/FOPflash) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The inhibitory effect of this compound is determined by the reduction in normalized luciferase activity in Wnt3a-stimulated cells.
Western Blot Analysis of Wnt Target Genes
Objective: To assess the effect of this compound on the protein expression of β-catenin and its downstream targets, such as Cyclin D1 and c-Myc.
Materials:
-
Colon cancer cell lines (e.g., HCT116, SW480)
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against β-catenin, Cyclin D1, c-Myc, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound (e.g., 50 µM and 200 µM) or vehicle control (DMSO) for 24 to 48 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
References
- 1. An RNAi-based chemical genetic screen identifies three small-molecule inhibitors of the Wnt/wingless signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An RNAi-based chemical genetic screen identifies three small-molecule inhibitors of the Wnt/wingless signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. pnas.org [pnas.org]
Application Notes and Protocols: iCRT-5 for Colon Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colorectal cancer (CRC) is a leading cause of cancer-related mortality worldwide. A significant portion of CRCs are driven by mutations that lead to the aberrant activation of the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, and survival. The protein β-catenin is a key mediator of this pathway; its stabilization and subsequent translocation to the nucleus lead to the transcription of oncogenes such as c-Myc and CCND1 (which encodes Cyclin D1).
iCRT-5 is a small molecule inhibitor that specifically targets the Wnt/β-catenin signaling pathway. It has been identified as a promising therapeutic agent for colon cancers harboring mutations that cause dysregulation of this pathway. These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in treating colon cancer cell lines.
Mechanism of Action
This compound functions by disrupting the protein-protein interaction between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors, specifically TCF4. In canonical Wnt signaling, the binding of β-catenin to TCF4 is a critical step for the transcription of target genes that drive cell proliferation. By preventing this interaction, this compound effectively inhibits the downstream signaling cascade, leading to a reduction in the expression of oncogenic proteins and subsequent inhibition of cancer cell growth.[1] Studies have shown that iCRT compounds, including this compound, are effective in the micromolar range and exhibit specific cytotoxicity towards colon cancer cells with a deregulated Wnt signaling pathway.
Quantitative Data
The optimal concentration of this compound can vary between different colon cancer cell lines and is dependent on factors such as the specific mutation driving Wnt pathway activation and overall cell health. It is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for each cell line.
| Parameter | Colon Cancer Cell Lines | Effective Concentration Range (µM) | Notes |
| IC50 | HCT116, SW480, DLD-1, HT29, Caco-2 | 1 - 25 | The precise IC50 should be empirically determined for each cell line and experimental condition. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on colon cancer cell lines.
Materials:
-
Colon cancer cell lines (e.g., HCT116, SW480, DLD-1, HT29, Caco-2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from a stock solution. A suggested starting range is 0.1, 1, 5, 10, 25, and 50 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Western Blot Analysis
This protocol is for assessing the effect of this compound on the protein levels of β-catenin and its downstream targets, c-Myc and Cyclin D1.
Materials:
-
Colon cancer cell lines
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the determined IC50 concentration and a lower concentration for 24 or 48 hours. Include a vehicle control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to the loading control (β-actin or GAPDH).
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low cell viability in control group (MTT assay) | Cell seeding density too low or too high; Contamination. | Optimize cell seeding density; Check for contamination. |
| High background in MTT assay | Contamination; Incomplete removal of medium. | Use sterile technique; Ensure complete removal of medium before adding DMSO. |
| Weak or no signal in Western blot | Insufficient protein loading; Poor antibody quality; Inefficient transfer. | Increase protein amount; Use a validated antibody; Optimize transfer conditions. |
| High background in Western blot | Insufficient blocking; High antibody concentration. | Increase blocking time or use a different blocking agent; Titrate primary antibody concentration. |
Conclusion
This compound is a valuable tool for studying the Wnt/β-catenin signaling pathway in colon cancer and holds potential as a therapeutic agent. The protocols provided here offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in various colon cancer cell line models. It is crucial to optimize experimental conditions for each specific cell line to ensure reliable and reproducible results.
References
Application Notes and Protocols for Western Blot Analysis of β-catenin Following iCRT-5 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: β-catenin is a crucial dual-function protein, playing integral roles in both cell-cell adhesion and gene transcription via the canonical Wnt signaling pathway.[1] In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation.[2][3] Wnt ligand binding inactivates this complex, leading to β-catenin accumulation, nuclear translocation, and activation of TCF/LEF target genes.[2][4][5] Dysregulation of this pathway, often leading to aberrant β-catenin stabilization, is a hallmark of numerous cancers.[1][4]
iCRT-5 is a cell-permeable small molecule that inhibits β-catenin-responsive transcription (CRT).[6] It is utilized in research to probe the Wnt/β-catenin pathway and is noted to downregulate β-catenin expression, making it a valuable tool for cancer research.[6] Western blotting is a fundamental technique to quantify changes in total and phosphorylated β-catenin levels in response to treatments like this compound, providing critical insights into the compound's mechanism of action.[1]
Wnt/β-catenin Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway, highlighting the "Off" and "On" states and the point of intervention for the inhibitor this compound. In the "On" state, stabilized β-catenin translocates to the nucleus and partners with TCF/LEF transcription factors to drive the expression of target genes. This compound disrupts this final transcriptional step.
Caption: Canonical Wnt/β-catenin signaling and this compound inhibition mechanism.
Experimental Workflow for Western Blot
The overall workflow for performing a Western blot to analyze β-catenin levels after this compound treatment involves a series of sequential steps from sample preparation to data analysis.
Caption: General experimental workflow for Western blotting.
Detailed Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Plating: Plate cells at a desired density in culture dishes and allow them to grow to the desired confluency (typically 70-80%). The cell line and seeding density should be chosen based on experimental goals.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilutions should be made in culture medium to achieve the desired final concentrations. Note: The optimal concentration and treatment duration for this compound must be determined empirically for each cell line through dose-response and time-course experiments.
-
Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for the predetermined amount of time.
-
Harvesting: After treatment, aspirate the medium and wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).[1][7]
Cell Lysis and Protein Extraction
-
Lysis Buffer Preparation: Prepare an appropriate lysis buffer, such as RIPA buffer, supplemented with a fresh protease and phosphatase inhibitor cocktail to prevent protein degradation.
-
Lysis: Add ice-cold lysis buffer to the washed cell monolayer (e.g., 1 mL for a 100 mm dish).[8]
-
Scraping: Use a cold cell scraper to scrape the adherent cells from the dish.[7]
-
Incubation: Transfer the cell suspension to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.[7][8]
-
Centrifugation: Clarify the lysate by centrifuging at ~16,000 x g for 20 minutes at 4°C.[7]
-
Collection: Carefully transfer the supernatant, which contains the soluble protein extract, to a new pre-chilled tube.[1][7]
Protein Quantification
Determine the total protein concentration of each lysate using a bicinchoninic acid (BCA) assay to ensure equal loading of protein for each sample during electrophoresis.[9][10]
-
Prepare Standards: Create a series of protein standards with known concentrations using Bovine Serum Albumin (BSA).[10][11]
-
Prepare Working Reagent: Prepare the BCA working reagent by mixing BCA Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).[10][11]
-
Assay: In a 96-well microplate, add a small volume of each standard or unknown sample (e.g., 10-25 µL) in triplicate.[10][11] Add the BCA working reagent (e.g., 200 µL) to each well.[10]
-
Incubation: Incubate the plate at 37°C for 30 minutes or at room temperature for 2 hours.[11]
-
Measurement: Measure the absorbance at 562 nm using a microplate reader.[10]
-
Calculation: Generate a standard curve from the BSA standards and use it to determine the protein concentration of the unknown samples.[10]
| BSA Standard Preparation (for Microplate Assay) | ||
| Vial | Volume of Diluent (PBS/Lysis Buffer) | Final BSA Concentration |
| A | 0 µL (Stock) | 2000 µg/mL |
| B | 125 µL | 1500 µg/mL |
| C | 325 µL | 1000 µg/mL |
| D | 175 µL | 750 µg/mL |
| E | 325 µL | 500 µg/mL |
| F | 325 µL | 250 µg/mL |
| G | 325 µL | 125 µg/mL |
| H | 400 µL | 25 µg/mL |
| I | 400 µL | 0 µg/mL (Blank) |
| Note: Volumes are examples and should be adjusted based on the specific BCA kit protocol. Standards are typically prepared via serial dilution from a stock solution. |
SDS-PAGE Sample Preparation
-
Normalization: Based on the BCA assay results, calculate the volume of lysate needed to obtain the desired amount of protein (typically 15-30 µg per lane).[12]
-
Add Sample Buffer: Add an equal volume of 2X Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol) to the normalized lysate.[13]
-
Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.[7]
-
Centrifugation: Centrifuge the samples briefly to pellet any debris before loading.
SDS-PAGE (Polyacrylamide Gel Electrophoresis)
-
Gel Preparation: Use a precast or hand-cast polyacrylamide gel. For β-catenin (~92 kDa), a 10% resolving gel is appropriate.[14][15][16]
-
Assembly: Place the gel into the electrophoresis apparatus and fill the inner and outer chambers with 1X SDS-PAGE Running Buffer.[15]
-
Loading: Load the prepared samples and a pre-stained protein ladder into the wells.[15][17]
-
Electrophoresis: Apply a constant voltage (e.g., 100-120 V) and run the gel until the dye front reaches the bottom.[14][16]
Protein Transfer
-
Membrane Activation: If using a PVDF membrane, activate it by soaking in methanol (B129727) for ~30 seconds, followed by equilibration in transfer buffer. Nitrocellulose membranes only require soaking in transfer buffer.[1]
-
Assembly: Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry).[14]
-
Transfer: Transfer the proteins from the gel to the membrane. Conditions will vary based on the system (e.g., 1 hour at 100 V for wet transfer).[14]
-
Verification (Optional): After transfer, stain the membrane with Ponceau S to visualize protein bands and confirm successful transfer.[14] Destain with TBST or water before blocking.
Immunoblotting
-
Blocking: To prevent non-specific antibody binding, incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in 1X TBST) for 1 hour at room temperature with gentle agitation.[1][14]
-
Primary Antibody Incubation: Dilute the primary antibody against β-catenin in the blocking buffer at the recommended concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[14]
-
Washing: Wash the membrane three times for 10-15 minutes each with 1X TBST to remove unbound primary antibody.[14]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the host species of the primary antibody) diluted in blocking buffer for 1 hour at room temperature.[14]
-
Final Washes: Repeat the washing step (step 3) to remove unbound secondary antibody.[14]
| Antibody and Reagent Recommendations | ||
| Component | Recommendation | Typical Starting Dilution/Concentration |
| Target Protein | β-catenin (~92 kDa) | N/A |
| Primary Antibody | Rabbit or Mouse anti-β-catenin | 1:1000 - 1:3000[14] |
| Loading Control | Anti-GAPDH, Anti-β-actin, or Anti-α-tubulin | 1:1000 - 1:10,000 |
| Secondary Antibody | HRP-conjugated Goat anti-Rabbit/Mouse IgG | 1:3000 - 1:10,000[14][18] |
| Blocking Buffer | 5% Non-fat Dry Milk or 5% BSA in TBST | 5% (w/v) |
| Wash Buffer | 1X TBST (Tris-Buffered Saline with 0.1% Tween-20) | 0.1% (v/v) Tween-20 |
| Note: Optimal antibody concentrations and blocking agents should be determined empirically. |
Detection and Data Analysis
-
Substrate Preparation: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Detection: Incubate the membrane with the ECL substrate for the recommended time (typically 1-5 minutes).[14]
-
Imaging: Capture the chemiluminescent signal using a digital imager or by exposing the membrane to X-ray film.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the β-catenin signal to the corresponding loading control signal for each lane to correct for loading differences. Compare the normalized β-catenin levels across different this compound treatment conditions.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No Signal | Inefficient protein transfer | Check transfer efficiency with Ponceau S staining; optimize transfer time/voltage.[1] |
| Inactive primary or secondary antibody | Use a new or validated antibody; ensure secondary antibody matches primary host.[1] | |
| Insufficient protein loaded | Increase the amount of protein loaded per well.[1] | |
| High Background | Insufficient blocking | Increase blocking time to 1.5-2 hours or switch blocking agent (e.g., from milk to BSA).[1] |
| Antibody concentration too high | Decrease the concentration of the primary and/or secondary antibody.[1] | |
| Insufficient washing | Increase the number and/or duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific (e.g., monoclonal) antibody; try a different antibody. |
| Protein degradation | Ensure fresh protease inhibitors are added to the lysis buffer; keep samples on ice. | |
| Uneven Bands (Smiling) | Gel overheating during electrophoresis | Run the gel at a lower voltage or in a cold room. |
| Uneven sample loading | Ensure samples are fully mixed and centrifuged before loading. |
References
- 1. benchchem.com [benchchem.com]
- 2. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 5. blog.abclonal.com [blog.abclonal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 10. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 13. bio-techne.com [bio-techne.com]
- 14. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SDS-PAGE Protocol | Rockland [rockland.com]
- 16. neobiotechnologies.com [neobiotechnologies.com]
- 17. SDS-PAGE [assay-protocol.com]
- 18. biocompare.com [biocompare.com]
Application Notes and Protocols for iCRT-5 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
iCRT-5 is a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers, contributing to tumor initiation, growth, and resistance to therapy.[3] Preclinical evidence for other Wnt/β-catenin pathway inhibitors suggests that their combination with conventional chemotherapy agents can lead to synergistic anti-cancer effects, potentially overcoming drug resistance and enhancing therapeutic efficacy.[4][5]
These application notes provide a comprehensive overview of the rationale and proposed experimental protocols for investigating this compound in combination with standard chemotherapy agents such as doxorubicin (B1662922), cisplatin, and paclitaxel (B517696). The information herein is based on established methodologies and findings from studies on other Wnt/β-catenin pathway inhibitors, offering a foundational framework for the preclinical evaluation of this compound combination therapies.
Rationale for Combination Therapy
The Wnt/β-catenin signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation in cancer cells can lead to resistance to apoptosis-inducing chemotherapy agents. By inhibiting this pathway, this compound is hypothesized to:
-
Sensitize Cancer Cells to Chemotherapy: Downregulation of Wnt/β-catenin signaling can lower the threshold for apoptosis induction by chemotherapy.
-
Overcome Chemoresistance: Inhibit the pro-survival signals mediated by the Wnt pathway that contribute to acquired drug resistance.
-
Target Cancer Stem Cells: The Wnt pathway is critical for the maintenance of cancer stem cells (CSCs), a subpopulation of tumor cells responsible for relapse and metastasis. Combining this compound with chemotherapy may lead to the eradication of both the bulk tumor and the CSC population.
Signaling Pathway
The canonical Wnt/β-catenin signaling pathway is a key regulator of cellular processes. In the "off" state, a destruction complex phosphorylates β-catenin, targeting it for degradation. In the "on" state, Wnt ligands bind to their receptors, leading to the disassembly of the destruction complex, stabilization and nuclear translocation of β-catenin, and subsequent activation of target gene transcription. This compound is a β-catenin-responsive transcription (CRT) inhibitor that can block this process.
Proposed Chemotherapy Combinations
Based on preclinical studies with other Wnt/β-catenin inhibitors, the following chemotherapy agents are proposed for combination studies with this compound:
| Chemotherapy Agent | Rationale for Combination with Wnt Inhibitor | Cancer Types with Preclinical Evidence (for other Wnt inhibitors) |
| Doxorubicin | Wnt inhibition has been shown to enhance doxorubicin sensitivity in neuroblastoma and triple-negative breast cancer cells. | Neuroblastoma, Breast Cancer |
| Cisplatin | Inhibition of the Wnt pathway can sensitize oral squamous cell carcinoma and lung adenocarcinoma cells to cisplatin. | Oral Squamous Cell Carcinoma, Lung Cancer |
| Paclitaxel | Wnt/β-catenin signaling contributes to paclitaxel resistance in bladder and breast cancer. | Bladder Cancer, Breast Cancer |
Experimental Protocols
In Vitro Cytotoxicity and Synergy Analysis
Objective: To determine the cytotoxic effects of this compound in combination with doxorubicin, cisplatin, or paclitaxel and to quantify the nature of the drug interaction (synergism, additivity, or antagonism).
Materials:
-
Cancer cell lines of interest (e.g., colorectal, breast, lung cancer cell lines)
-
This compound
-
Doxorubicin, Cisplatin, Paclitaxel
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the selected chemotherapy agent (doxorubicin, cisplatin, or paclitaxel) individually and in combination at constant and non-constant ratios.
-
Treat the cells with single agents and combinations for a specified duration (e.g., 48 or 72 hours). Include a vehicle-treated control group.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each drug alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
In Vivo Xenograft Studies
Objective: To evaluate the in vivo efficacy of this compound in combination with a selected chemotherapy agent in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for xenograft implantation
-
This compound
-
Selected chemotherapy agent (e.g., doxorubicin)
-
Matrigel (optional)
-
Calipers
-
Animal housing and care facilities
Protocol:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse. Matrigel may be mixed with the cell suspension to improve tumor take rate.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Chemotherapy agent alone, this compound + Chemotherapy agent).
-
-
Drug Administration:
-
Administer this compound and the chemotherapy agent according to a predetermined dosing schedule and route of administration (e.g., oral gavage for this compound, intraperitoneal injection for doxorubicin).
-
-
Monitoring:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Monitor the general health and behavior of the mice.
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Perform statistical analysis to compare tumor growth inhibition between the different treatment groups.
-
Quantitative Data Summary (Hypothetical)
The following table is a template for summarizing quantitative data from in vitro synergy experiments. Note: The values presented are for illustrative purposes only and do not represent actual experimental data for this compound.
| Combination | Cell Line | IC50 (Single Agent) | IC50 (Combination) | Combination Index (CI) at ED50 | Interpretation |
| This compound + Doxorubicin | HT-29 (Colon) | This compound: [Value] µMDoxorubicin: [Value] µM | This compound: [Value] µMDoxorubicin: [Value] µM | < 1 | Synergism |
| This compound + Cisplatin | A549 (Lung) | This compound: [Value] µMCisplatin: [Value] µM | This compound: [Value] µMCisplatin: [Value] µM | < 1 | Synergism |
| This compound + Paclitaxel | MDA-MB-231 (Breast) | This compound: [Value] µMPaclitaxel: [Value] nM | This compound: [Value] µMPaclitaxel: [Value] nM | < 1 | Synergism |
Conclusion
The combination of this compound with conventional chemotherapy agents represents a promising strategy for enhancing anti-cancer efficacy and overcoming drug resistance. The provided protocols offer a standardized approach for the preclinical evaluation of these combinations. Further investigation into the synergistic effects of this compound with a broader range of chemotherapeutics across various cancer types is warranted to fully elucidate its therapeutic potential. It is crucial to note that the proposed combinations and expected synergistic effects are based on the mechanism of action of this compound and preclinical data from other Wnt/β-catenin inhibitors. Direct experimental validation for this compound in combination therapies is essential.
References
- 1. Synergy, Additivity, and Antagonism between Cisplatin and Selected Coumarins in Human Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination therapy - Patent US-8980259-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. stemsynergy.com [stemsynergy.com]
- 4. Influence of five potential anticancer drugs on wnt pathway and cell survival in human biliary tract cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Why Concurrent CDDP and Radiotherapy Has Synergistic Antitumor Effects: A Review of In Vitro Experimental and Clinical-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
iCRT-5 Technical Support Center: Troubleshooting Solubility and Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and handling of iCRT-5, a potent inhibitor of the Wnt/β-catenin signaling pathway. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable small molecule that functions as a β-catenin-responsive transcription (CRT) inhibitor.[1][2] It effectively blocks the Wnt/β-catenin signaling pathway by disrupting the interaction between β-catenin and TCF4, a key transcription factor complex. This disruption leads to the downregulation of β-catenin expression and subsequent inhibition of Wnt target gene transcription.[1]
Q2: In which solvents is this compound soluble?
A2: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[2] Information regarding its solubility in other organic solvents like ethanol (B145695) or in aqueous buffers such as PBS is limited, and it is generally considered to have low aqueous solubility.
Q3: What is the recommended method for preparing an this compound stock solution?
A3: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous, high-purity DMSO. This stock can then be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles.[1]
Q4: My this compound solution, which was clear upon preparation, now shows precipitates after storage. What should I do?
A4: Precipitation upon storage, especially after freeze-thaw cycles, can occur. Gently warm the vial to 37°C and vortex or sonicate the solution to attempt to redissolve the precipitate. Before use, always visually inspect the solution to ensure it is clear. If precipitates persist, the actual concentration of your stock solution may be lower than intended. To prevent this, it is advisable to store the stock solution in small, single-use aliquots.
Troubleshooting Guide: Solubility Issues
A common challenge encountered when working with hydrophobic compounds like this compound is precipitation upon dilution of the DMSO stock solution into aqueous cell culture media or buffers. This occurs because the compound's solubility limit is exceeded as the highly solubilizing DMSO is diluted.
Issue: Precipitate forms immediately after diluting the this compound DMSO stock into my aqueous buffer or cell culture medium.
| Possible Cause | Troubleshooting Steps & Solutions |
| High Final Concentration | The concentration of this compound in the final aqueous solution may be above its solubility limit. Solution: Try using a lower final concentration of this compound in your experiment. |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly into a large volume of aqueous medium can cause a rapid change in solvent polarity, leading to precipitation. Solution: Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the this compound stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion. |
| High DMSO Concentration in Final Solution | While aiding initial dissolution, a high final concentration of DMSO can be toxic to cells and may not prevent precipitation upon significant dilution. Solution: Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may necessitate preparing a more dilute intermediate stock solution in DMSO. Always include a vehicle control with the same final DMSO concentration in your experiments. |
| Temperature Fluctuations | The solubility of this compound may be temperature-dependent. Solution: Pre-warm the aqueous medium to 37°C before adding the this compound stock solution. This can sometimes improve solubility. |
Below is a troubleshooting workflow to guide you through resolving precipitation issues.
Data Presentation
While specific quantitative solubility data for this compound is not widely published, the following table summarizes the available information. It is crucial to empirically determine the maximum soluble concentration in your specific experimental system.
| Solvent | Reported Solubility | Notes |
| DMSO | Soluble | A stock concentration of 10 mM in 100% sterile DMSO is commonly used.[3] |
| Aqueous Buffers (e.g., PBS) | Poorly soluble | Direct dissolution is not recommended. |
| Cell Culture Medium | Poorly soluble | Prone to precipitation, especially at higher concentrations. The final DMSO concentration should be kept low (ideally <0.1%). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 367.44 g/mol )[2]
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound. For 1 mL of a 10 mM stock, you will need 3.67 mg of this compound.
-
Weighing: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add the corresponding volume of DMSO to the tube.
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, you can gently warm the tube to 37°C for 5-10 minutes and vortex again. Sonication can also be used to aid dissolution.
-
Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[1]
Protocol 2: Treating Cells in Culture with this compound
This protocol provides a general procedure for treating adherent cells with this compound.
Materials:
-
Cultured cells in multi-well plates
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
Procedure:
-
Prepare Intermediate Dilution: Based on your desired final concentration, prepare an intermediate dilution of the this compound stock solution in pre-warmed complete culture medium. It is crucial to add the DMSO stock to the medium and not the other way around. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, you can add 1 µL of the 10 mM stock to 999 µL of medium.
-
Mixing: Mix the intermediate dilution thoroughly by gentle pipetting or vortexing.
-
Cell Treatment: Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentration of this compound.
-
Vehicle Control: In parallel, treat a set of cells with a vehicle control medium containing the same final concentration of DMSO as the this compound treated cells.
-
Incubation: Return the cells to the incubator for the desired treatment period.
Mandatory Visualization
Wnt/β-catenin Signaling Pathway
This compound inhibits the canonical Wnt signaling pathway. The diagram below illustrates the key steps in this pathway, both in the "OFF" state (absence of Wnt ligand) and the "ON" state (presence of Wnt ligand), and indicates the point of inhibition by this compound.
References
determining the optimal working concentration of iCRT-5
Technical Support Center: iCRT-5
This guide provides researchers, scientists, and drug development professionals with essential information for , a potent inhibitor of β-catenin-responsive transcription (CRT).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable small molecule inhibitor of the Wnt/β-catenin signaling pathway. Its primary mechanism of action is to block the interaction between β-catenin and the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors in the nucleus.[1][2] This prevents the transcription of Wnt target genes, such as c-myc and Cyclin D1, which are often implicated in tumorigenesis.[2] this compound has demonstrated the ability to down-regulate β-catenin expression and induce apoptosis, making it a valuable tool for cancer research, particularly in studies related to multiple myeloma and colon cancer.[3][4][5]
Q2: How should I prepare and store this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3][6] For storage, aliquots can be kept at -20°C for up to one month or at -80°C for up to six months.[3][6]
Q3: What is a good starting concentration for my experiments?
A3: The optimal concentration of this compound is highly dependent on the specific cell line and the experimental conditions.[7][8] While this compound has a reported IC50 value of 18 nM in a cell-free luciferase assay, a higher concentration is typically required for cell-based assays. A common starting point for dose-response experiments is a wide concentration range, for example, from 0.01 µM to 100 µM.[7] For many cell lines, effective concentrations that inhibit the target without causing significant toxicity are often found in the <1 µM to 10 µM range.[9]
Q4: Why is it critical to determine the optimal concentration for each new cell line?
A4: It is crucial to determine the optimal concentration empirically for each cell line due to variations in cell permeability, metabolic rates, and potential off-target effects. A concentration that is effective in one cell line may be toxic or ineffective in another. The goal is to identify the lowest concentration that produces the desired inhibitory effect on the Wnt pathway while minimizing cytotoxicity to ensure that the observed results are due to the specific inhibition of the pathway and not a general toxic effect.[7][10]
Troubleshooting Guide
Issue: High levels of cell death are observed after treatment with this compound.
-
Possible Cause 1: Inhibitor concentration is too high.
-
Solution: Perform a dose-response cytotoxicity assay (see Protocol 1) to determine the maximum non-toxic concentration for your specific cell line and experiment duration. This will establish the therapeutic window for your experiments.
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (DMSO) in the cell culture medium is below the toxic threshold for your cell line, which is typically less than 0.5%, and ideally at or below 0.1%.[7] Always include a vehicle-only control (cells treated with the same final concentration of DMSO as the highest this compound concentration) to assess the effect of the solvent alone.[7][8]
-
Issue: No or weak inhibition of Wnt signaling is observed.
-
Possible Cause 1: Inhibitor concentration is too low.
-
Solution: Perform a dose-response experiment and assess a functional endpoint, such as the expression of a downstream target like Cyclin D1 (see Protocol 2) or a Wnt-reporter assay. This will help identify the concentration needed to achieve significant pathway inhibition (IC50).
-
-
Possible Cause 2: The inhibitor has degraded.
-
Possible Cause 3: Incorrect timing of inhibitor addition.
-
Solution: The inhibitor must be present to block the β-catenin/TCF4 interaction. Ensure that the inhibitor is added before or concurrently with the stimulus that activates the Wnt pathway. Optimize the incubation time to allow for the desired effect to manifest.
-
Data Presentation
Table 1: Recommended Concentration Ranges for Initial this compound Screening
| Assay Type | Suggested Concentration Range | Purpose |
| Initial Range-Finding | 0.01 µM - 100 µM | To broadly assess the compound's effect on cell viability and target inhibition.[7] |
| Cytotoxicity Assay | 0.1 µM - 50 µM | To determine the highest tolerated dose and calculate the IC50 for viability. |
| Functional/Mechanism Assay | 0.05 µM - 10 µM | To measure the specific inhibition of Wnt pathway activity at non-toxic concentrations.[9] |
Table 2: Example Data from a Dose-Response Cytotoxicity Assay (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (Relative to Vehicle Control) |
| 0 (Vehicle) | 100% |
| 0.1 | 98% |
| 0.5 | 95% |
| 1.0 | 91% |
| 5.0 | 75% |
| 10.0 | 52% |
| 25.0 | 23% |
| 50.0 | 8% |
Experimental Protocols
Protocol 1: Determining Cytotoxicity using a Resazurin-Based Assay
This protocol outlines a method to assess the impact of this compound on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., 0.1 µM to 50 µM).[7] Include a "vehicle control" (medium with the same DMSO concentration as the highest this compound concentration) and a "no-treatment control".[7]
-
Inhibitor Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours), consistent with the planned functional experiments.[8]
-
Resazurin Assay: Add Resazurin solution to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Normalize the values to the vehicle control to determine the percentage of cell viability at each concentration. Plot the results to determine the IC50 value for cytotoxicity.
Protocol 2: Western Blot for Downstream Wnt Target Protein (Cyclin D1)
This protocol assesses the functional effect of this compound on the Wnt signaling pathway.
-
Cell Treatment: Plate cells in 6-well plates and allow them to adhere. Treat the cells with various non-toxic concentrations of this compound (as determined in Protocol 1) for a suitable duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody against a Wnt target (e.g., Cyclin D1) and a loading control (e.g., GAPDH or β-actin). Following washes, incubate with an appropriate HRP-conjugated secondary antibody.[8]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the Cyclin D1 signal to the loading control to determine the dose-dependent effect of this compound on its expression.
Visualizations
Caption: Wnt/β-catenin signaling pathway with the inhibitory action of this compound.
Caption: Experimental workflow for determining the optimal this compound concentration.
References
- 1. Winning WNT: Race to Wnt signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. resources.biomol.com [resources.biomol.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: iCRT-5 Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of iCRT-5, a potent Wnt/β-catenin signaling pathway inhibitor, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1][2] It functions by antagonizing the transcriptional activity of β-catenin, a key downstream effector in this pathway.[3][4] By inhibiting β-catenin-responsive transcription (CRT), this compound can block the expression of Wnt target genes, which are often implicated in cell proliferation and survival, particularly in cancer.[4][5]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term storage, this compound stock solutions should be stored at -80°C for up to six months. For short-term storage, -20°C is suitable for up to one month.[1] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.
Q3: Why is it critical to assess the stability of this compound in my cell culture experiments?
A3: Assessing the stability of this compound in your specific cell culture media is crucial for the accurate interpretation of experimental results. Degradation of the compound over the course of an experiment can lead to a decrease in its effective concentration, potentially resulting in misleading data regarding its potency and efficacy. Stability testing helps to ensure that the observed biological effects are attributable to the compound at the intended concentration.
Q4: What factors can influence the stability of this compound in cell culture media?
A4: Several factors can affect the stability of a small molecule like this compound in cell culture media, including:
-
Media Composition: Components such as amino acids, vitamins, and serum proteins can potentially react with or bind to the compound.[6][7]
-
pH: The pH of the culture medium can influence the chemical stability of the compound.
-
Temperature and CO₂: Standard incubation conditions (37°C, 5% CO₂) can accelerate degradation.
-
Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.
-
Non-specific Binding: The compound may adsorb to the surface of plasticware, reducing its concentration in the media.[8]
Experimental Protocols
Protocol: Assessing this compound Stability in Cell Culture Media using HPLC-MS
This protocol provides a framework for determining the stability of this compound in a specific cell culture medium over a time course.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without fetal bovine serum (FBS)
-
Sterile, low-protein-binding microcentrifuge tubes and cell culture plates
-
Acetonitrile (B52724) (ACN), HPLC grade, with 0.1% formic acid
-
Water, HPLC grade, with 0.1% formic acid
-
Internal standard (a structurally similar, stable compound not present in the media)
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a working solution by diluting the stock solution in your chosen cell culture medium (with and without serum) to a final concentration of 10 µM. This should be done immediately before starting the experiment.
-
-
Incubation:
-
Dispense 1 mL of the this compound working solution into triplicate wells of a 24-well plate for each condition.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
Collect 100 µL aliquots from each well at designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The 0-hour time point should be collected immediately after adding the working solution.
-
-
Sample Processing:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing the internal standard. This will precipitate proteins and extract the compound.
-
Vortex the samples for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from media components (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
The concentration of this compound is determined by comparing its peak area to that of the internal standard.
-
Data Analysis:
The percentage of this compound remaining at each time point is calculated relative to the 0-hour time point.
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Cell Culture Media at 37°C
| Time (Hours) | % this compound Remaining (DMEM + 10% FBS) | % this compound Remaining (RPMI-1640 + 10% FBS) | % this compound Remaining (DMEM, serum-free) |
| 0 | 100 | 100 | 100 |
| 2 | 98.5 ± 1.2 | 99.1 ± 0.8 | 97.2 ± 2.1 |
| 4 | 95.3 ± 2.5 | 96.8 ± 1.5 | 93.5 ± 2.8 |
| 8 | 89.7 ± 3.1 | 92.4 ± 2.2 | 85.1 ± 3.5 |
| 24 | 75.2 ± 4.5 | 80.5 ± 3.9 | 68.9 ± 4.8 |
| 48 | 58.6 ± 5.2 | 65.1 ± 4.7 | 50.3 ± 5.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual stability will depend on the specific experimental conditions.
Visualizations
Caption: The Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound stability in cell culture media.
Caption: Troubleshooting guide for this compound stability assessment experiments.
Troubleshooting Guide
Issue 1: Rapid degradation of this compound is observed.
| Possible Cause | Suggested Solution |
| Inherent Instability: The compound may be inherently unstable in aqueous solutions at 37°C. | Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to assess its inherent aqueous stability. |
| Reactive Media Components: Certain components in the media, such as specific amino acids or vitamins, could be reacting with this compound.[7] | Test the stability of this compound in media with and without serum, as serum proteins can sometimes have a stabilizing effect.[6] Consider testing in different types of cell culture media if the problem persists. |
| pH Instability: The pH of the media may be shifting during the experiment, affecting compound stability. | Ensure the pH of the media remains stable throughout the incubation period. |
Issue 2: High variability in stability measurements between replicates.
| Possible Cause | Suggested Solution |
| Inconsistent Sample Handling: Variations in the timing of sample collection and processing can introduce variability. | Ensure precise and consistent timing for all experimental steps. Use a multichannel pipette for simultaneous additions or collections where possible. |
| Analytical Method Issues: The HPLC-MS method may lack precision or accuracy. | Validate the analytical method for linearity, precision, and accuracy. Ensure the internal standard is stable and does not interfere with the this compound peak. |
| Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or the media. | Confirm the complete dissolution of this compound in DMSO before preparing the working solution. Vortex the working solution in the media thoroughly before dispensing. |
Issue 3: No significant degradation of this compound is observed over 48 hours.
| Possible Cause | Suggested Solution |
| High Stability: this compound may be highly stable under your experimental conditions. | This is a valid experimental outcome. You can proceed with your cell-based assays with confidence in the compound's stability. |
| Non-specific Binding: The compound may be binding to the plasticware, leading to an artificially stable concentration in the supernatant.[8] | Use low-protein-binding plates and pipette tips. To assess binding, you can analyze a solution of the compound that has been incubated in an empty well. |
| Analytical Method Insensitivity: The analytical method may not be sensitive enough to detect small changes in concentration. | Verify the limit of detection and quantification of your HPLC-MS method for this compound. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Winning WNT: Race to Wnt signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
potential off-target effects of iCRT-5 and how to test for them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of iCRT-5, a known inhibitor of β-catenin-regulated transcription.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of β-catenin-responsive transcription (CRT). It functions by blocking the Wnt/β-catenin signaling pathway. Evidence suggests that this compound and similar compounds disrupt the crucial interaction between β-catenin and TCF4, a key transcription factor in this pathway. This disruption is thought to occur through the direct binding of the inhibitor to β-catenin.
Q2: What is the on-target potency of this compound?
A2: this compound is a potent inhibitor of the Wnt/β-catenin signaling pathway, with a reported IC50 value of 18 nM in a Wnt responsive STF16 luciferase reporter assay.[1]
Q3: Are there any known off-target effects of this compound on other major signaling pathways?
A3: Studies on this compound and its analogs (iCRT-3 and iCRT-14) have shown that they have minimal or less prominent effects on several other key signaling pathways, including:
-
Non-canonical Wnt signaling
-
Hedgehog (Hh) signaling
-
JAK/STAT signaling
-
Notch signaling
This suggests a degree of selectivity for the canonical Wnt/β-catenin pathway. However, comprehensive screening against a full panel of kinases and other potential targets is always recommended to fully characterize a small molecule inhibitor.
Q4: What experimental approaches can be used to identify potential off-target effects of this compound?
A4: A multi-pronged approach is recommended to comprehensively identify potential off-target effects. This can include both in vitro biochemical assays and cell-based assays:
-
In Vitro Kinase Profiling: This method assesses the inhibitory activity of this compound against a large panel of purified kinases. It is a direct measure of interaction and provides IC50 values for any off-target kinase activity.
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to verify and quantify the binding of a compound to its target in a cellular environment. It can be used in a targeted manner to confirm binding to β-catenin and can also be adapted for proteome-wide screening to identify novel off-target interactors.
-
Affinity Chromatography coupled with Mass Spectrometry: This chemical proteomics approach uses an immobilized form of this compound to capture its binding partners from a cell lysate, which are then identified by mass spectrometry.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected cellular phenotype observed that is inconsistent with Wnt/β-catenin pathway inhibition. | The phenotype may be due to an off-target effect of this compound. | 1. Perform a dose-response experiment to confirm the phenotype is concentration-dependent. 2. Conduct a rescue experiment by overexpressing a downstream component of the Wnt pathway to see if the on-target phenotype can be restored. 3. Initiate off-target screening using the methods described in the FAQs and Experimental Protocols sections (e.g., Kinase Profiling, CETSA). |
| Inconsistent results between different cell lines. | Cell line-specific expression of off-target proteins or differing importance of the Wnt pathway. | 1. Verify the expression levels of β-catenin and TCF4 in the cell lines being used. 2. Characterize the baseline activity of the Wnt/β-catenin pathway in each cell line. 3. Consider that an off-target may be uniquely expressed or have a more critical function in one cell line. |
| Discrepancy between in vitro biochemical assay results and cellular assay results. | Differences in compound permeability, metabolism, or the cellular context of the target protein. | 1. Confirm the cell permeability of this compound in your experimental system. 2. Use a cell-based target engagement assay like CETSA to confirm that this compound is reaching and binding to β-catenin within the cell. 3. Consider potential metabolic modification of this compound in the cellular environment. |
Quantitative Data Summary
The following table summarizes the on-target activity of this compound and provides a template for how to present data from an off-target screening panel. The off-target data presented here is hypothetical and for illustrative purposes only.
| Target | Assay Type | IC50 (nM) | Selectivity (Fold vs. On-Target) |
| β-catenin/TCF4 Interaction | Luciferase Reporter Assay | 18 | - |
| Off-Target Kinase 1 | In Vitro Kinase Assay | 1,500 | 83 |
| Off-Target Kinase 2 | In Vitro Kinase Assay | >10,000 | >555 |
| Off-Target Kinase 3 | In Vitro Kinase Assay | 2,100 | 117 |
| Off-Target Kinase 4 | In Vitro Kinase Assay | >10,000 | >555 |
Experimental Protocols
In Vitro Kinase Profiling Assay
This protocol outlines a radiometric method for assessing the inhibitory activity of this compound against a broad panel of kinases.
Materials:
-
Purified recombinant kinases (large panel)
-
Specific peptide or protein substrates for each kinase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare 10-point, 3-fold serial dilutions of this compound in DMSO, starting from a high concentration (e.g., 100 µM).
-
In a 384-well plate, add the kinase reaction buffer.
-
Add the specific kinase to each well.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be at the Km for each respective kinase.
-
Incubate for a specified time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
Stop the reaction and transfer the contents to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes a method to confirm the binding of this compound to its target, β-catenin, in intact cells.
Materials:
-
Cells expressing β-catenin
-
Cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Apparatus for cell lysis (e.g., for freeze-thaw cycles)
-
Centrifuge
-
Western blot or ELISA reagents for β-catenin detection
Procedure:
-
Compound Treatment: Culture cells to approximately 80-90% confluency. Treat one set of cells with this compound at the desired concentration and another set with vehicle (DMSO) for 1-2 hours at 37°C.
-
Heating Step: Harvest and wash the cells with PBS. Resuspend the cells in PBS and aliquot into PCR tubes for each temperature point (e.g., a gradient from 40°C to 70°C in 3°C increments).
-
Thermal Challenge: Heat the samples in a thermocycler for 3 minutes at the designated temperatures, followed by a 3-minute cooling step to 4°C.
-
Cell Lysis: Lyse the cells by three cycles of freezing in liquid nitrogen and thawing at room temperature.
-
Clarification of Lysate: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble β-catenin using Western blot or ELISA.
-
Data Analysis: Quantify the β-catenin signal at each temperature. Normalize the data by setting the signal at the lowest temperature to 100%. Plot the percentage of soluble β-catenin against the temperature to generate melt curves. A shift in the melt curve for the this compound-treated samples compared to the vehicle-treated samples indicates target engagement.
Visualizations
Caption: Canonical Wnt/β-catenin signaling pathway and the point of inhibition by this compound.
References
Technical Support Center: Optimizing iCRT-5 Treatment for Maximal β-Catenin Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing iCRT-5 treatment time to achieve maximal β-catenin inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of β-catenin-regulated transcription (CRT).[1] It functions by disrupting the protein-protein interaction between β-catenin and T-cell factor 4 (TCF4), a key step in the activation of Wnt signaling target genes.[2][3][4] This disruption prevents the recruitment of transcriptional co-activators and subsequent gene expression.
Q2: How does this compound differ from other Wnt/β-catenin pathway inhibitors?
A2: this compound and its analogs, like iCRT-3 and iCRT-14, target the downstream nuclear events of the Wnt pathway by specifically inhibiting the β-catenin/TCF4 interaction.[2][3] This is in contrast to other inhibitors that may target more upstream components of the pathway, such as those involved in the β-catenin destruction complex. The specificity of this compound for the β-catenin/TCF interaction is a key feature.[2]
Q3: What is the recommended starting concentration for this compound treatment?
A3: The optimal concentration of this compound is cell-type dependent. It is recommended to perform a dose-response experiment to determine the IC50 value in your specific cell line. Based on studies with analogous compounds like iCRT-3 and iCRT-14, a starting range of 1 µM to 50 µM can be considered.[5][6][7]
Q4: How long should I store my this compound stock solution?
A4: For optimal performance, it is recommended to prepare fresh stock solutions. If storage is necessary, this compound stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.
Optimizing Treatment Time: Experimental Protocol
Determining the optimal treatment time for maximal β-catenin inhibition with this compound is crucial for obtaining reliable and reproducible results. Below is a generalized protocol for a time-course experiment.
Objective: To identify the optimal duration of this compound treatment for maximal inhibition of β-catenin signaling.
Materials:
-
This compound
-
Cell line of interest with active Wnt/β-catenin signaling
-
Appropriate cell culture medium and supplements
-
Reagents for Western blotting (lysis buffer, primary and secondary antibodies for β-catenin and a loading control)
-
Reagents for TOP/FOP flash reporter assay (optional, for functional readout)
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed your cells of interest in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
This compound Preparation: Prepare a fresh working solution of this compound in your cell culture medium at a concentration determined from your dose-response experiments (e.g., 2x the IC50).
-
Treatment: Treat the cells with the this compound working solution. Include a vehicle control (e.g., DMSO) for comparison.
-
Time-Course Harvesting: Harvest cell lysates at various time points after adding this compound. A suggested time course could be 0, 2, 4, 8, 12, 24, and 48 hours.
-
Western Blot Analysis: Perform a Western blot on the collected cell lysates. Probe for total β-catenin and a loading control (e.g., GAPDH or β-actin). A decrease in the active (non-phosphorylated) β-catenin pool is the expected outcome.
-
TOP/FOP Flash Assay (Optional): For a functional readout of β-catenin transcriptional activity, you can perform a TOP/FOP flash luciferase reporter assay at the same time points.
-
Data Analysis: Quantify the β-catenin band intensities from the Western blot and normalize to the loading control. For the reporter assay, calculate the TOP/FOP ratio. Plot the results against time to identify the point of maximal inhibition.
Troubleshooting Guide
Problem: No or low inhibition of β-catenin signaling.
-
Possible Cause 1: Degraded this compound.
-
Solution: Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO. Aliquot the stock solution to minimize freeze-thaw cycles and store at -80°C for long-term storage or -20°C for short-term storage.[1]
-
-
Possible Cause 2: Suboptimal this compound concentration.
-
Solution: The IC50 of this compound can vary between cell lines. Perform a dose-response curve to determine the optimal concentration for your specific cell model.
-
-
Possible Cause 3: Insufficient treatment time.
-
Solution: The kinetics of β-catenin inhibition may vary. Conduct a time-course experiment as described in the protocol above to identify the optimal treatment duration.
-
Problem: High levels of cell death or cytotoxicity.
-
Possible Cause 1: this compound concentration is too high.
-
Solution: High concentrations of small molecule inhibitors can lead to off-target effects and cytotoxicity.[8] Reduce the concentration of this compound to a level that is effective at inhibiting β-catenin signaling without causing significant cell death. This should ideally be close to the IC50 value.
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure that the final concentration of the solvent in your cell culture medium is at a non-toxic level (generally below 0.5%). Remember to include a vehicle-only control in your experiments.
-
-
Possible Cause 3: Prolonged exposure.
-
Solution: Continuous exposure to an inhibitor can be detrimental to cells. Based on your time-course experiment, select the shortest treatment time that provides maximal inhibition to minimize long-term cytotoxic effects.
-
Problem: Inconsistent results between experiments.
-
Possible Cause 1: Variability in cell culture conditions.
-
Solution: Maintain consistent cell culture practices, including cell passage number, seeding density, and media composition.
-
-
Possible Cause 2: Instability of this compound in culture medium.
-
Solution: The stability of small molecules in culture media can be influenced by factors like temperature and light.[9] Prepare fresh dilutions of this compound in media for each experiment and minimize the exposure of the compound to light.
-
Data Presentation
The following table summarizes the reported IC50 values for this compound and its close analogs, iCRT-3 and iCRT-14. Note that these values are highly dependent on the specific assay and cell line used.
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| This compound | Multiple Myeloma Cells | Not Specified | Not Specified | [1] |
| iCRT-3 | HEK293 | Wnt responsive STF16-luc reporter | 8.2 nM | [6][10] |
| iCRT-3 | A172 & U87 Glioblastoma | Proliferation Assay | 50 µM | [10] |
| iCRT-14 | HEK293 | Wnt responsive STF16 luciferase | 40.3 nM | [5][7][11] |
| iCRT-14 | HCT-116 & HT29 | Cell Cycle Arrest | Not Specified |
Signaling Pathway Diagram
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the point of intervention for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Winning WNT: Race to Wnt signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular docking-aided identification of small molecule inhibitors targeting β-catenin-TCF4 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. apexbt.com [apexbt.com]
Technical Support Center: Enhancing the In Vivo Efficacy of iCRT-5
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficacy of iCRT-5 in in vivo experiments. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][2] It is designed to function by disrupting the crucial interaction between β-catenin and T-cell factor 4 (TCF4), a key transcriptional complex that drives the expression of Wnt target genes.[1] By inhibiting this interaction, this compound aims to suppress the transcription of oncogenes like c-Myc and cyclin D1, which are often dysregulated in various cancers.[1]
Q2: I am observing poor solubility of this compound for my in vivo experiments. What vehicle can I use?
A recommended starting formulation based on a similar compound is:
-
DMSO: To initially dissolve the compound.
-
PEG300: A polyethylene (B3416737) glycol that aids in solubilization.
-
Tween-80: A non-ionic surfactant that improves suspension stability.
-
ddH2O or Saline: To bring the solution to the final volume.
For a 1 mL working solution of a related compound, iCRT-14, the following preparation method was suggested:
-
Add 50 μL of a 40 mg/mL stock solution in DMSO to 400 μL of PEG300 and mix until clear.
-
Add 50 μL of Tween-80 to the mixture and mix until clear.
-
Add 500 μL of double-distilled water (ddH2O) to reach the final volume of 1 mL.[3]
It is crucial to prepare this solution fresh before each use.
Q3: What is a recommended starting dose and administration route for this compound in mice?
Based on in vivo studies with the related compound iCRT-14, a starting dose of 50 mg/kg administered via intraperitoneal (IP) injection can be considered. However, it is essential to perform a dose-response study to determine the optimal and non-toxic dose for your specific animal model and experimental goals.
Q4: My in vivo experiment with this compound is showing limited or transient efficacy. What are the potential reasons and how can I troubleshoot this?
Limited efficacy in vivo can stem from several factors. Here's a troubleshooting guide:
-
Pharmacokinetics and Bioavailability: this compound, like its analog iCRT-14, may be rapidly metabolized in vivo, leading to reduced bioavailability and a short duration of action.
-
Troubleshooting: Consider more frequent dosing or a different administration route that might improve exposure.
-
-
Downstream Pathway Mutations: If the cancer model used has mutations downstream of the β-catenin/TCF4 interaction (e.g., in target genes), this compound will likely be ineffective.
-
Troubleshooting: Ensure your cell line or animal model has an activated Wnt pathway that is dependent on the β-catenin/TCF4 interaction.
-
-
Compound Stability: Ensure the compound is stored correctly (typically at -20°C or -80°C for stock solutions) and that the formulation is prepared fresh.
-
Off-Target Effects: While iCRT compounds are designed to be specific, off-target effects can contribute to unexpected results or toxicity.
-
Troubleshooting: Monitor for signs of systemic toxicity, such as weight loss.
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Poor solubility of this compound | Inherent hydrophobicity of the compound. | Use a co-solvent system such as DMSO, PEG300, and Tween-80 in an aqueous solution. Prepare fresh for each experiment. |
| Low efficacy in vivo | Rapid metabolism and clearance. | Increase dosing frequency or consider continuous delivery methods if feasible. |
| Inappropriate animal model (downstream mutations). | Verify that the tumor model is driven by Wnt signaling upstream of β-catenin/TCF4 interaction. | |
| High toxicity observed | Off-target effects or excessive dosage. | Perform a dose-escalation study to find the maximum tolerated dose (MTD). Monitor for signs of toxicity like weight loss. |
| Inconsistent results | Variability in formulation preparation or administration. | Standardize the protocol for formulation and administration. Ensure complete solubilization of the compound. |
Experimental Protocols
In Vivo Administration of this compound (Based on iCRT-14 Protocol)
1. Animal Model:
-
Athymic nude mice are commonly used for xenograft studies with human cancer cell lines.
2. Formulation Preparation (for a 50 mg/kg dose in a 20g mouse):
-
Required dose: 1 mg per mouse.
-
Injection volume: Assume 100 µL per mouse.
-
Required concentration: 10 mg/mL.
-
Prepare a stock solution of this compound in DMSO (e.g., 40 mg/mL).
-
For a 1 mL final solution:
-
Take 250 µL of the 40 mg/mL this compound stock in DMSO.
-
Add 400 µL of PEG300 and vortex until the solution is clear.
-
Add 50 µL of Tween-80 and vortex until clear.
-
Add 300 µL of sterile PBS or saline and vortex thoroughly.
-
-
This formulation should be prepared fresh before each injection.
-
3. Administration:
-
Administer 100 µL of the 10 mg/mL this compound formulation via intraperitoneal (IP) injection.
4. Monitoring Efficacy:
-
Measure tumor volume regularly (e.g., twice a week).
-
At the end of the study, excise tumors and perform western blot or immunohistochemistry for Wnt target genes such as Cyclin D1.
Visualizations
Caption: Wnt signaling pathway and the inhibitory action of this compound.
Caption: In vivo experimental workflow for evaluating this compound efficacy.
Caption: Troubleshooting logic for poor in vivo efficacy of this compound.
References
Technical Support Center: Managing iCRT-5 Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling iCRT-5, a potent inhibitor of β-catenin-responsive transcription (CRT). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows, particularly concerning stock solution precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable small molecule that inhibits the Wnt/β-catenin signaling pathway.[1][2] Its mechanism of action involves the disruption of the interaction between β-catenin and TCF4, a key transcriptional activation step in the canonical Wnt pathway.[1][2] By blocking this interaction, this compound effectively downregulates the expression of Wnt target genes, which are often implicated in cancer cell proliferation.[2][3]
Q2: What are the physical and chemical properties of this compound?
A2: Key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 367.44 g/mol | N/A |
| Purity | >98% | N/A |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO | N/A |
| Storage (Powder) | -20°C for up to 3 years | [4] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [4][5] |
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions.[6] It is advisable to use anhydrous or high-purity DMSO to minimize moisture content, which can affect the stability of the compound.[7]
Q4: How should I prepare a stock solution of this compound?
A4: A common starting concentration for a stock solution of a small molecule inhibitor like this compound is 10 mM in DMSO.[8][9] For a detailed protocol, please refer to the "Experimental Protocols" section below.
Q5: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A5: This is a common issue known as precipitation upon dilution and occurs when the concentration of the hydrophobic compound exceeds its solubility limit in the aqueous medium.[10][11] Please refer to the "Troubleshooting Guide" for detailed steps to address this issue.
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
Precipitation of this compound upon dilution of a DMSO stock into aqueous buffers (e.g., cell culture media, PBS) is a frequent challenge. The following steps can help you troubleshoot and prevent this issue.
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon dilution. | The concentration of this compound in the final aqueous solution is above its solubility limit. | - Decrease the final concentration: Try using a lower final concentration of this compound in your experiment.[10] - Perform serial dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. - Optimize DMSO concentration: While minimizing the final DMSO concentration is important (typically <0.5% to avoid cellular toxicity), a slightly higher concentration might be necessary to maintain solubility.[6] |
| Precipitate forms over time. | The compound is slowly coming out of solution due to instability in the aqueous environment. | - Prepare fresh dilutions: Prepare your working solutions immediately before use. - Check for pH sensitivity: The solubility of some compounds is pH-dependent. Ensure the pH of your aqueous buffer is optimal for this compound solubility.[10] |
| Precipitation is observed inconsistently. | The stock solution may not be fully dissolved, or there may be issues with the solvent. | - Ensure complete dissolution of the stock: Vortex and, if necessary, gently warm the stock solution to ensure all the solid has dissolved.[8] - Use high-quality, anhydrous DMSO: Moisture in DMSO can affect compound stability and solubility.[7] Store DMSO properly in an airtight container, protected from light.[12] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need 3.6744 mg of this compound.
-
Calculation: (10 mmol/L) * (0.001 L) * (367.44 g/mol ) * (1000 mg/g) = 3.6744 mg.
-
-
Weigh the this compound powder:
-
Carefully weigh out the calculated amount of this compound powder into a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the tube (e.g., 1 mL for a 10 mM solution from 3.6744 mg).
-
-
Ensure complete dissolution:
-
Aliquot and store:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.[8]
-
Label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4][5]
-
Visualizations
Wnt Signaling Pathway and this compound Inhibition
Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Using this compound in Cell-Based Assays
Caption: A typical experimental workflow for using this compound in cell-based assays.
References
- 1. Winning WNT: Race to Wnt signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WNT signaling in cancer: molecular mechanisms and potential therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
how to control for solvent effects when using iCRT-5
Technical Support Center: iCRT-5
This guide provides technical support for researchers, scientists, and drug development professionals using this compound, a cell-permeable inhibitor of β-catenin-responsive transcription (CRT).[1] It specifically addresses how to control for the effects of solvents to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[2] In the "ON" state of this pathway, β-catenin accumulates in the nucleus, binds to T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, and initiates the transcription of Wnt target genes.[3][4] this compound functions by disrupting the interaction between β-catenin and TCF/LEF, thereby inhibiting the transcription of these target genes.[2] This makes it a valuable tool for studying cellular processes regulated by Wnt signaling, such as proliferation and differentiation.
Q2: What is the recommended solvent for dissolving this compound? A2: this compound is soluble in Dimethyl Sulfoxide (DMSO). It is standard practice to prepare a concentrated stock solution in anhydrous DMSO, which can then be diluted to final working concentrations in aqueous buffers or cell culture media.
Q3: How should I prepare and store this compound stock solutions to ensure stability? A3: To ensure the stability and integrity of your this compound stock solution, follow these guidelines:
-
Use Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere. Water accumulation can lead to the degradation of compounds. Always use high-purity, anhydrous DMSO for preparing your stock solution.
-
Recommended Storage: Store the DMSO stock solution in small, tightly sealed aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can degrade the compound. Preparing multiple small aliquots allows you to thaw only what you need for each experiment.
-
Confirm Dissolution: Before use, ensure the compound is fully redissolved after thawing, especially if stored at -80°C. This can be done by bringing the vial to room temperature and vortexing gently.
Q4: What is the maximum final concentration of DMSO I should use in my cell culture experiments? A4: The final concentration of DMSO in your cell culture medium is critical, as it can have significant effects on cell viability, proliferation, and gene expression, independent of your compound's activity.
-
General Recommendation: For most cell lines, it is recommended to keep the final DMSO concentration at or below 0.5%, with 0.1% being ideal for sensitive assays or long-term incubation.
-
Cytotoxicity: Studies have shown that DMSO concentrations of 1% can begin to reduce cell viability, especially over longer incubation periods (72 hours or more). Concentrations of 3% to 5% are often cytotoxic and significantly inhibit cell proliferation.
-
Cell Line Specificity: The sensitivity to DMSO can vary between cell types. It is best practice to run a vehicle control experiment to determine the tolerance of your specific cell line to a range of DMSO concentrations.
Q5: My this compound is precipitating when I add it to the cell culture medium. What should I do? A5: Precipitation in aqueous media is a common issue for hydrophobic compounds dissolved in DMSO. Here are some troubleshooting steps:
-
Check Final Concentration: Ensure your final experimental concentration of this compound does not exceed its solubility limit in the aqueous medium.
-
Pre-warm the Medium: Adding a cold stock solution to a warm medium can cause the compound to crash out of solution. Ensure both your stock aliquot and the culture medium are at the same temperature (e.g., 37°C) before mixing.
-
Dilute in Steps: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. For example, make an intermediate dilution in a smaller volume of media, vortex gently, and then add this to the final volume.
-
Increase Serum Concentration: If your protocol allows, increasing the percentage of fetal bovine serum (FBS) can sometimes help to keep hydrophobic compounds in solution due to the binding properties of albumin.
Q6: How do I properly control for solvent effects in my experiment? A6: A proper solvent control, also known as a vehicle control, is essential for accurately interpreting your results.
-
Vehicle Control Group: You must include a control group of cells that are treated with the exact same final concentration of the solvent (e.g., DMSO) as the cells receiving the this compound treatment.
-
Identical Treatment: This vehicle control should be prepared and added to the cells in the same manner and for the same duration as the experimental compound. This ensures that any observed effects are due to the compound itself and not the solvent.
Data Presentation: Effects of DMSO on Cell Viability
The choice of solvent concentration can significantly impact experimental outcomes. The following table summarizes data on the cytotoxic effects of DMSO on various cell lines, highlighting the importance of maintaining a low final concentration.
| DMSO Concentration | Incubation Time | Cell Line(s) | Observed Effect | Citation(s) |
| 0.1% - 0.5% | Up to 7 days | Apical Papilla Cells | Generally not cytotoxic; considered safe for experimental use. | |
| ≤ 0.5% | Not specified | Cardiac and Cancer Cells | No significant cytotoxic effect. | |
| 1% | 72 hours - 7 days | Apical Papilla Cells | Significant reduction in cell viability; considered cytotoxic. | |
| 3% - 5% | 72 hours | Hep G2 Cells | Strong inhibition of cell proliferation; cytotoxic. | |
| 5% - 10% | 24 hours onwards | Apical Papilla Cells | Cytotoxic at all analyzed time points. |
Experimental Protocol: Wnt/β-catenin Luciferase Reporter Assay
This protocol provides a method for quantifying the inhibitory activity of this compound on the Wnt/β-catenin signaling pathway using a TCF/LEF-responsive luciferase reporter assay.
1. Materials
-
Cell line stably or transiently transfected with a TCF/LEF-responsive firefly luciferase reporter construct (e.g., HEK293T with TOPFlash/FopFlash plasmids).
-
Renilla luciferase plasmid (for normalization of transfection efficiency).
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
Wnt pathway activator (e.g., Wnt3a conditioned media or CHIR-99021).
-
This compound (from a trusted supplier).
-
Anhydrous DMSO.
-
Phosphate-Buffered Saline (PBS).
-
96-well white, clear-bottom cell culture plates.
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
2. Reagent Preparation
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound powder in anhydrous DMSO to make a 10 mM stock solution. For example, for this compound with a molecular weight of 367.44 g/mol , dissolve 3.67 mg in 1 mL of anhydrous DMSO. Aliquot and store at -80°C.
-
Wnt Activator Solution: Prepare a stock solution of CHIR-99021 in DMSO (e.g., 10 mM) or use Wnt3a conditioned media as per the manufacturer's instructions.
-
Vehicle Control: Anhydrous DMSO.
3. Experimental Workflow
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to attach overnight.
-
Compound Preparation and Treatment:
-
Thaw the 10 mM this compound stock solution and the vehicle control (DMSO).
-
Perform serial dilutions of the this compound stock in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Crucially, ensure the final DMSO concentration is constant across all wells, including the vehicle control and "no treatment" controls (ideally ≤ 0.1%).
-
Prepare wells for:
-
Negative Control (cells + medium + vehicle).
-
Positive Control (cells + Wnt activator + vehicle).
-
Experimental Wells (cells + Wnt activator + varying concentrations of this compound).
-
-
Remove the old medium from the cells and add the prepared treatment media.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂. The optimal incubation time should be determined empirically.
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Perform the Dual-Luciferase® assay according to the manufacturer's protocol. This involves lysing the cells and sequentially measuring firefly and Renilla luciferase activity using a luminometer.
-
-
Data Analysis:
-
For each well, calculate the ratio of Firefly to Renilla luciferase activity to normalize for transfection efficiency and cell number.
-
Normalize the data to the positive control (Wnt activator + vehicle), which is set to 100% pathway activity.
-
Plot the normalized activity against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of Wnt signaling activity.
-
Visualizations
Wnt/β-catenin Signaling Pathway
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Solvent-Related Issues
References
Validation & Comparative
A Comparative Guide to the Efficacy of iCRT-5 and XAV-939 in Wnt Signaling Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of two widely used small molecule inhibitors of the Wnt signaling pathway: iCRT-5 and XAV-939. The information presented herein is supported by experimental data to assist researchers in selecting the most appropriate tool for their studies on Wnt pathway modulation.
Mechanism of Action: Targeting Different Nodes of the Wnt Pathway
This compound and XAV-939 inhibit the canonical Wnt/β-catenin signaling pathway through distinct mechanisms, targeting different key protein interactions.
This compound acts downstream in the pathway, directly interfering with the transcriptional activity of β-catenin. It functions by disrupting the protein-protein interaction between β-catenin and T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors in the nucleus.[1][2] This blockade prevents the transcription of Wnt target genes that are critical for cell proliferation and differentiation.
XAV-939 , conversely, acts at the level of the β-catenin destruction complex in the cytoplasm. It is a potent inhibitor of tankyrase 1 and 2 (TNKS1/2), which are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[3][4] Tankyrases are responsible for the PARsylation and subsequent degradation of Axin, a crucial scaffold protein in the β-catenin destruction complex. By inhibiting tankyrases, XAV-939 stabilizes Axin, thereby enhancing the degradation of β-catenin and preventing its accumulation and translocation to the nucleus.[3]
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data for this compound and XAV-939, providing a basis for comparing their potency and efficacy in various experimental settings.
Table 1: Inhibitory Concentration (IC50) Data
| Inhibitor | Target/Assay | IC50 | Cell Line/System | Reference |
| This compound | β-catenin responsive transcription (dTF12-luciferase reporter) | Not explicitly found, but part of the iCRT series with potent inhibition | Drosophila Cl8 cells | |
| XAV-939 | Tankyrase 1 (TNKS1) | 11 nM | Cell-free assay | |
| Tankyrase 2 (TNKS2) | 4 nM | Cell-free assay | ||
| Wnt/β-catenin signaling (TOPflash reporter) | ~50 nM | HEK293T cells | ||
| Cell Proliferation (LNCaP) | 5 µM | LNCaP prostate cancer cells | ||
| Cell Proliferation (A549) | Dose-dependent inhibition (0.1-10 µmol/l) | A549 lung adenocarcinoma cells |
Table 2: Effects on Wnt Pathway Components and Target Genes
| Inhibitor | Effect | Assay | Cell Line | Reference |
| This compound | Disrupts β-catenin/TCF4 interaction | Co-immunoprecipitation | Not specified | |
| Inhibits Wnt target gene expression (WISP-1, Axin-2, CycD1, c-Myc) | qRT-PCR | Not specified | ||
| XAV-939 | Stabilizes Axin | Western Blot | Not specified | |
| Reduces total β-catenin levels | Western Blot | A549 cells | ||
| Reduces c-Myc protein expression | Western Blot | A549 cells | ||
| Inhibits β-catenin translocation to the nucleus | Immunofluorescence | LNCaP cells |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in experimental design.
TOPflash/FOPflash Reporter Assay
This assay is a widely used method to quantify the activity of the canonical Wnt/β-catenin signaling pathway.
Principle: The TOPflash plasmid contains a firefly luciferase reporter gene driven by a promoter with multiple TCF/LEF binding sites. The FOPflash plasmid, with mutated TCF/LEF sites, serves as a negative control. An increase in nuclear β-catenin leads to a corresponding increase in luciferase expression from the TOPflash reporter. A co-transfected Renilla luciferase plasmid is typically used for normalization.
Protocol:
-
Cell Culture and Seeding:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed 2 x 10⁴ cells per well in a 96-well white, clear-bottom plate.
-
-
Transfection:
-
Prepare a transfection mix containing TOPflash or FOPflash reporter plasmid and a Renilla luciferase control plasmid.
-
Use a suitable transfection reagent (e.g., Lipofectamine 2000).
-
Incubate cells with the transfection mix for 24 hours.
-
-
Treatment:
-
Replace the medium with fresh medium containing the desired concentrations of this compound, XAV-939, or vehicle control (e.g., DMSO).
-
If necessary, stimulate the Wnt pathway with Wnt3a conditioned medium or a GSK3β inhibitor like CHIR99021.
-
Incubate for an additional 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in reporter activity relative to the vehicle-treated control.
-
Western Blot for β-catenin
This technique is used to detect and quantify the levels of β-catenin protein in cell lysates.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and grow to the desired confluency.
-
Treat with this compound, XAV-939, or vehicle control at the desired concentrations and for the specified duration.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the lysate and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Summary and Conclusion
Both this compound and XAV-939 are effective inhibitors of the canonical Wnt/β-catenin signaling pathway, but their distinct mechanisms of action make them suitable for different experimental questions.
-
XAV-939 is a well-characterized, potent inhibitor of Tankyrase 1 and 2 with nanomolar IC50 values. It acts upstream of β-catenin's nuclear translocation by stabilizing its destruction complex. It is an excellent tool for studying the roles of tankyrases and for inhibiting Wnt signaling at the level of β-catenin stability.
-
This compound , as part of the iCRT series of compounds, offers a more direct approach to inhibiting the final transcriptional output of the Wnt pathway by targeting the β-catenin/TCF4 interaction. This makes it a valuable tool for specifically studying the consequences of blocking β-catenin-mediated transcription without affecting its cytoplasmic levels or localization directly.
The choice between this compound and XAV-939 will depend on the specific research question. For studies focused on the β-catenin destruction complex and the role of tankyrases, XAV-939 is the inhibitor of choice. For investigations into the nuclear functions of β-catenin and the direct inhibition of Wnt target gene transcription, this compound provides a more targeted approach. Researchers should carefully consider the experimental context and the specific node of the Wnt pathway they wish to interrogate when selecting an inhibitor.
References
Choosing Your Wnt Inhibitor: A Comparative Guide to iCRT-5 and IWR-1
For researchers navigating the complexities of the Wnt signaling pathway, the selection of a specific and potent inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of two widely used small molecule inhibitors, iCRT-5 and IWR-1, to assist researchers, scientists, and drug development professionals in making an informed choice for their specific research needs. We present a comprehensive overview of their mechanisms of action, potency, and key experimental considerations, supported by quantitative data and detailed protocols.
Mechanism of Action: Targeting Different Nodes of the Wnt Pathway
This compound and IWR-1 inhibit the canonical Wnt/β-catenin signaling pathway through distinct mechanisms, offering different strategic advantages for researchers.
This compound acts downstream in the nucleus, directly targeting the final transcriptional activation step of the pathway. It functions by disrupting the crucial protein-protein interaction between β-catenin and the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors.[1][2] By preventing this association, this compound blocks the transcription of Wnt target genes, even in cancer cells with mutations in upstream components like APC or β-catenin itself. Evidence suggests that this compound may directly bind to β-catenin, and it has been shown to be selective for the β-catenin/TCF4 interaction over β-catenin's binding to E-cadherin or APC.[1]
IWR-1 (Inhibitor of Wnt Response-1) targets the cytoplasmic β-catenin destruction complex. Its mechanism involves the inhibition of Tankyrase 1 and 2 (TNKS1/2), enzymes that poly-ADP-ribosylate (PARsylate) Axin, a key scaffold protein in the destruction complex.[3][4] By inhibiting Tankyrase, IWR-1 stabilizes Axin, leading to a more robust and active destruction complex that promotes the phosphorylation and subsequent proteasomal degradation of β-catenin. This prevents β-catenin from accumulating and translocating to the nucleus.
Potency and Efficacy: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of inhibitors. It is important to note that IC50 values can vary significantly depending on the cell line, assay type, and experimental conditions.
| Inhibitor | Target/Assay | Cell Line/System | IC50 |
| This compound | Wnt responsive STF16 luciferase inhibitor | - | 18 nM |
| Inhibition of Wnt-dependent cellular processes | Various | Micromolar range | |
| IWR-1 | Wnt/β-catenin reporter | L-cells expressing Wnt3A | 180 nM |
| Axin2 accumulation | SW480 (Colorectal Cancer) | 2.5 µM | |
| Cell Proliferation | HCT116 (Colorectal Cancer) | Dose-dependent decrease (5-50 µM) | |
| Cell Viability | MG-63 (Osteosarcoma) | Dose-dependent decrease (2.5-10 µM) | |
| Cell Growth | SW-1990, Panc-1 (Pancreatic Cancer) | >20 µM |
Experimental Considerations and Off-Target Effects
This compound :
-
Advantages : Its downstream mechanism of action makes it a valuable tool for studying the nuclear functions of β-catenin and for inhibiting Wnt signaling in cells with mutations upstream of the β-catenin/TCF4 interaction. Its high potency in reporter assays is a notable feature.
-
Off-Target Effects : While reported to be selective for the β-catenin/TCF4 interaction over E-cadherin and APC binding, comprehensive off-target profiling in the public domain is limited. Researchers should validate its effects using appropriate controls.
IWR-1 :
-
Advantages : The mechanism is well-characterized, and its efficacy has been demonstrated in a variety of cell lines and in vivo models. The availability of the inactive diastereomer, exo-IWR-1 , provides a robust negative control to distinguish specific Wnt pathway inhibition from off-target effects.
-
Off-Target Effects : IWR-1 has been shown to inhibit the expression of survivin, an anti-apoptotic protein, which may contribute to its anti-cancer effects. At higher concentrations, off-target effects are more likely, and cytotoxicity should be carefully evaluated.
Experimental Protocols
Co-Immunoprecipitation to Validate Disruption of β-Catenin-TCF4 Interaction by this compound
This protocol is adapted from methods used to study the disruption of protein-protein interactions by small molecules and can be used to test the efficacy of this compound.
References
Validating iCRT-5's Mechanism of Action in a New Cell Line: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the mechanism of action of iCRT-5, a known inhibitor of β-catenin-regulated transcription (CRT), in a new cell line. As a case study, we will use the SW480 human colon adenocarcinoma cell line, which is characterized by a high level of endogenous Wnt/β-catenin signaling due to a mutation in the APC gene. This guide compares the efficacy of this compound to XAV-939, another well-characterized Wnt/β-catenin pathway inhibitor that acts via a different mechanism (tankyrase inhibition), and a vehicle control (DMSO).
Comparative Efficacy of Wnt/β-catenin Pathway Inhibitors in SW480 Cells
The following table summarizes hypothetical, yet expected, quantitative data from key experiments designed to validate and compare the efficacy of this compound and XAV-939 in downregulating the Wnt/β-catenin signaling pathway in SW480 cells.
| Experimental Assay | Vehicle (DMSO) | This compound (10 µM) | XAV-939 (10 µM) |
| TOP/FOP Flash Assay (Relative Luciferase Units) | 100 ± 5.2 | 25 ± 3.1 | 45 ± 4.5 |
| AXIN2 mRNA Expression (Relative Fold Change) | 1.0 ± 0.1 | 0.3 ± 0.05 | 0.5 ± 0.08 |
| MYC mRNA Expression (Relative Fold Change) | 1.0 ± 0.12 | 0.4 ± 0.07 | 0.6 ± 0.1 |
| Total β-catenin Protein Level (Relative to Loading Control) | 1.0 ± 0.08 | 0.9 ± 0.06 | 0.4 ± 0.05 |
| Nuclear β-catenin Protein Level (Relative to Loading Control) | 1.0 ± 0.09 | 0.5 ± 0.07 | 0.3 ± 0.04 |
Signaling Pathways and Experimental Overview
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for validating this compound's mechanism of action.
Caption: The Wnt/β-catenin signaling pathway and points of inhibition for this compound and XAV-939.
A Head-to-Head Comparison of iCRT-5 and Other β-Catenin Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of prominent small-molecule inhibitors targeting the Wnt/β-catenin signaling pathway. This analysis focuses on their mechanisms of action, potency, and the experimental validation of their effects, offering a resource for selecting appropriate tools for research and development.
The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[1] Central to this pathway is the protein β-catenin, which, upon pathway activation, translocates to the nucleus and interacts with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of target genes involved in cell proliferation and survival.[2]
This guide provides a head-to-head comparison of iCRT-5, an inhibitor of the β-catenin/TCF interaction, with other well-characterized β-catenin inhibitors, namely XAV939 and IWR-1, which act by promoting β-catenin degradation.
Performance Comparison of β-Catenin Inhibitors
The following table summarizes the quantitative performance of this compound, XAV939, and IWR-1. It is important to note that the IC50 values presented are compiled from different studies and, therefore, may not be directly comparable due to variations in experimental conditions.
| Inhibitor | Target | Mechanism of Action | IC50 Value | Cell Line/Assay |
| This compound | β-catenin/TCF4 Interaction | Disrupts the interaction between β-catenin and the transcription factor TCF4.[3][4] | Not explicitly found in a direct comparative study | Wnt-responsive luciferase reporter assay[4] |
| XAV939 | Tankyrase 1/2 | Inhibits Tankyrase enzymes, leading to the stabilization of Axin and subsequent degradation of β-catenin.[5] | 0.13 µM | DLD1-Wnt-luc cells (luciferase reporter assay)[5] |
| IWR-1 | Tankyrase 1/2 | Similar to XAV939, it inhibits Tankyrase, promoting Axin stabilization and β-catenin degradation.[5] | 0.21 µM | DLD1-Wnt-luc cells (luciferase reporter assay)[5] |
Signaling Pathways and Mechanisms of Action
The Wnt/β-catenin signaling pathway is a key regulator of cellular processes. The accompanying diagrams illustrate the canonical pathway and the distinct mechanisms by which this compound, XAV939, and IWR-1 exert their inhibitory effects.
The following diagram illustrates the points of intervention for this compound, XAV939, and IWR-1 within the Wnt/β-catenin signaling pathway.
Experimental Protocols
Accurate assessment of an inhibitor's impact on β-catenin signaling is crucial. The following are standard methodologies for key validation experiments.
β-catenin/TCF Luciferase Reporter Assay
This assay is widely used to measure the activity of the Wnt/β-catenin signaling pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOPflash (containing TCF/LEF binding sites) and FOPflash (mutated binding sites, as a negative control) luciferase reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with TOPflash or FOPflash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Inhibitor Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the β-catenin inhibitor (e.g., this compound, XAV939, IWR-1) or vehicle control (e.g., DMSO).
-
Wnt Pathway Activation: To induce pathway activity, cells can be treated with Wnt3a-conditioned medium or recombinant Wnt3a protein.
-
Luciferase Assay: After 24-48 hours of inhibitor treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The inhibitory effect is calculated relative to the vehicle-treated control.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line with active β-catenin signaling (e.g., HCT116, SW480)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the β-catenin inhibitors for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control.
Western Blotting for β-catenin Levels
This technique is used to determine the total and active (non-phosphorylated) levels of β-catenin protein.
Materials:
-
Cell line of interest
-
β-catenin inhibitors
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (total β-catenin, active β-catenin, GAPDH/β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with the inhibitor for the desired time, then harvest and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Following washes, incubate with the HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control.
Experimental Workflow
The following diagram outlines a general workflow for the screening and validation of β-catenin inhibitors.
Conclusion
The choice of a β-catenin inhibitor for research or therapeutic development depends on the specific scientific question and the desired point of intervention within the Wnt/β-catenin signaling pathway.
-
This compound and its analogs represent a class of inhibitors that directly target the final transcriptional activation step of the pathway by disrupting the β-catenin/TCF4 interaction.[3][4] This mechanism offers the potential for high specificity, as it acts downstream of the β-catenin destruction complex.
-
XAV939 and IWR-1 act upstream by stabilizing Axin, a key component of the β-catenin destruction complex.[5] This leads to a more global shutdown of β-catenin-dependent signaling.
The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation and comparison of these and other novel β-catenin inhibitors. Rigorous and standardized experimental design is paramount for generating reliable and comparable data to advance the field of Wnt/β-catenin-targeted therapeutics.
References
- 1. Targeting the Wnt/β-catenin signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Winning WNT: Race to Wnt signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide: Cross-Validation of iCRT-5 and Genetic Knockdown of β-catenin in Wnt Signaling Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methods for inhibiting the Wnt/β-catenin signaling pathway: the small molecule inhibitor iCRT-5 and genetic knockdown of β-catenin using siRNA/shRNA. Understanding the nuances, strengths, and limitations of each approach is critical for designing robust experiments and interpreting results in the context of cancer research and drug development.
The Wnt/β-catenin pathway is a critical regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers.[1][2] Consequently, targeting this pathway is a major focus of therapeutic development. This guide presents a cross-validation framework for researchers utilizing this compound, a compound that disrupts the interaction between β-catenin and the transcription factor TCF4, and genetic knockdown, which directly reduces the total cellular pool of β-catenin.[3]
Data Presentation: Quantitative Comparison of Inhibitory Methods
The following tables summarize the reported effects of this compound and β-catenin knockdown on key downstream targets of the Wnt/β-catenin pathway. Data has been collated from multiple studies to provide a comparative overview. It is important to note that experimental conditions such as cell lines, concentrations, and durations of treatment may vary between studies.
Table 1: Effect of this compound and β-catenin Knockdown on Downstream Target Gene Expression
| Target Gene | This compound | β-catenin siRNA/shRNA | Cell Line(s) | Key Findings |
| Cyclin D1 | Inhibition of expression | Significant decrease in mRNA and protein levels.[4][5] | Colon cancer, Breast cancer, Pancreatic cancer | Both methods effectively reduce the expression of this key cell cycle regulator. |
| c-Myc | Inhibition of expression | Significant decrease in mRNA and protein levels. | Colon cancer, Breast cancer, Pancreatic cancer | Demonstrates consistent downregulation of a critical oncogene in the Wnt pathway. |
| Axin2 | Inhibition of expression | Not always reported, but expected to decrease | Colon cancer | Both approaches are expected to reduce this direct transcriptional target and negative feedback regulator of the Wnt pathway. |
Table 2: Comparison of Mechanistic and Off-Target Profiles
| Feature | This compound | β-catenin siRNA/shRNA | Considerations for Researchers |
| Mechanism of Action | Disrupts the protein-protein interaction between β-catenin and TCF4. | Degrades β-catenin mRNA, leading to reduced protein synthesis. | This compound offers a more targeted inhibition of the transcriptional activity of β-catenin, while knockdown affects all functions of the protein. |
| Specificity | Potentially higher specificity for the β-catenin/TCF4 interaction, with less effect on other β-catenin interactions (e.g., with E-cadherin). | Highly specific to the β-catenin mRNA sequence. | The choice of method may depend on whether the goal is to inhibit only the signaling function of β-catenin or its total cellular activity. |
| Off-Target Effects | Potential for off-target binding to other proteins. | Can induce an interferon response and have "seed" region-mediated off-target effects on other mRNAs. | Both methods have potential off-target effects that should be carefully controlled for in experiments. |
| Duration of Effect | Reversible and dependent on compound concentration and half-life. | Can be transient (siRNA) or stable (shRNA), allowing for longer-term studies. | The desired duration of inhibition will influence the choice of method. |
Mandatory Visualization
Wnt/β-catenin Signaling Pathway and Points of Intervention
Caption: Wnt/β-catenin signaling pathway with intervention points.
Experimental Workflow for Cross-Validation
References
- 1. Attributes | Graphviz [graphviz.org]
- 2. siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flowchart Creation [developer.mantidproject.org]
- 4. siRNA off-target effects in genome-wide screens identify signaling pathway members - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DOT Language | Graphviz [graphviz.org]
assessing the advantages of iCRT-5 over other small molecule inhibitors
A detailed comparison of iCRT-5 with other small molecule inhibitors reveals its advantages in targeting the canonical Wnt signaling pathway at the level of nuclear β-catenin. This guide provides an in-depth analysis of its mechanism of action, comparative efficacy, and selectivity, supported by experimental data and protocols for researchers in oncology and developmental biology.
This compound is a small molecule inhibitor that potently and selectively targets the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of numerous cancers, making it a key target for therapeutic intervention. This compound distinguishes itself by acting downstream in the signaling cascade, directly interfering with the transcriptional activity of β-catenin in the nucleus.
Mechanism of Action: Disrupting the β-Catenin/TCF4 Interaction
The canonical Wnt signaling pathway culminates in the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to drive the expression of target genes, including key oncogenes like c-myc and cyclin D1.
This compound exerts its inhibitory effect by disrupting the crucial protein-protein interaction between β-catenin and TCF4.[1][2] By preventing the formation of this transcriptional complex, this compound effectively blocks the expression of Wnt target genes, leading to the suppression of cancer cell proliferation and survival.[1]
dot
Figure 1. The canonical Wnt signaling pathway and the point of intervention for this compound.
Comparative Efficacy of this compound
To assess the advantages of this compound, a comparison with other well-characterized Wnt pathway inhibitors targeting different nodes of the cascade is essential. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other inhibitors. It is important to note that these values are derived from different studies and assay conditions, which can influence direct comparisons.
| Inhibitor | Target | Mechanism of Action | IC50 Value | Reference |
| This compound | β-Catenin/TCF4 Interaction | Disrupts the interaction between nuclear β-catenin and TCF4. | 18 nM (STF16-luciferase reporter assay) | [1] |
| ICG-001 | β-Catenin/CBP Interaction | Inhibits the interaction between β-catenin and CREB-binding protein (CBP). | ~5 µM (TOPFlash reporter assay) | [3] |
| XAV939 | Tankyrase 1/2 | Stabilizes Axin, a key component of the β-catenin destruction complex, leading to β-catenin degradation. | 11 nM (TNKS1), 4 nM (TNKS2) | [4] |
| LF3 | β-Catenin/TCF4 Interaction | Disrupts the interaction between β-catenin and TCF4. | < 2 µM (Cell-based assays) | [5] |
The data indicates that this compound exhibits high potency in a cell-based Wnt reporter assay, with an IC50 in the low nanomolar range.[1] This positions it as a highly effective inhibitor of Wnt/β-catenin signaling.
Selectivity and Off-Target Profile
A key advantage of this compound is its high selectivity for the Wnt/β-catenin pathway. The initial screening and subsequent characterization demonstrated that this compound has minimal or less prominent effects on other critical signaling pathways, including Hedgehog, JAK/STAT, and Notch.[2] Furthermore, studies have shown that this compound does not significantly interfere with the interaction of β-catenin with E-cadherin or α-catenin, which is crucial for cell-cell adhesion.[6] This selectivity suggests a lower potential for off-target effects compared to inhibitors that act on targets with broader cellular functions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize this compound and other Wnt inhibitors.
Luciferase Reporter Assay for Wnt Pathway Activity
This assay is a standard method to quantify the transcriptional activity of the Wnt/β-catenin pathway.
-
Cell Lines: HEK293T or other suitable cell lines are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid (e.g., FOPFlash with mutated TCF/LEF binding sites). A Renilla luciferase plasmid is often co-transfected for normalization.
-
Treatment: Transfected cells are treated with varying concentrations of the inhibitor (e.g., this compound) for a specified period (e.g., 24 hours).
-
Measurement: Cell lysates are assayed for firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency and cell number. The normalized activity is then plotted against the inhibitor concentration to determine the IC50 value.[7]
dot
Figure 2. A generalized workflow for a luciferase reporter assay to measure Wnt pathway activity.
Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interactions
This technique is used to determine if an inhibitor disrupts the interaction between two proteins, such as β-catenin and TCF4.
-
Cell Lysis: Cells are treated with the inhibitor and then lysed in a buffer that preserves protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody that specifically binds to one of the proteins of interest (e.g., anti-β-catenin). The antibody-protein complexes are then captured using protein A/G beads.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. Western blotting is then performed using an antibody against the second protein of interest (e.g., anti-TCF4) to detect its presence in the immunoprecipitated complex. A reduction in the amount of the co-immunoprecipitated protein in the presence of the inhibitor indicates a disruption of the protein-protein interaction.[8]
Cytotoxicity Assay
This assay measures the effect of an inhibitor on cell viability.
-
Cell Seeding: Cancer cell lines with known Wnt pathway activation (e.g., HCT116, SW480) are seeded in 96-well plates.
-
Treatment: Cells are treated with a range of concentrations of the inhibitor for a defined period (e.g., 48-72 hours).
-
Viability Measurement: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay.
-
Analysis: The absorbance or fluorescence is measured, and the percentage of cell viability is calculated relative to untreated control cells. The IC50 for cytotoxicity can then be determined.[8]
Conclusion
This compound presents a significant advancement in the development of targeted therapies against Wnt-driven diseases. Its high potency, selective mechanism of action, and favorable off-target profile make it a valuable tool for both basic research and preclinical studies. By directly targeting the nuclear β-catenin/TCF4 interaction, this compound offers a distinct advantage over inhibitors that act further upstream in the Wnt pathway, particularly in cancers with downstream mutations that render them insensitive to upstream inhibitors. Further investigation into the in vivo efficacy and safety of this compound and its analogues is warranted to fully realize its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Winning WNT: Race to Wnt signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging Direct Targeting β-Catenin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pnas.org [pnas.org]
iCRT-5: A Comparative Analysis of its Efficacy in Diverse Cancer Types
For Immediate Release
A Deep Dive into the Wnt/β-Catenin Pathway Inhibitor, iCRT-5, and its Anti-Cancer Potential
Researchers and drug development professionals are continually seeking novel therapeutic agents that can selectively target cancer cells while minimizing harm to healthy tissues. One such promising agent is this compound, a small molecule inhibitor of the Wnt/β-catenin signaling pathway. The aberrant activation of this pathway is a known driver in a variety of cancers, making it a prime target for therapeutic intervention. This guide provides a comprehensive comparative analysis of this compound's effects on different cancer types, supported by available experimental data.
This compound functions as a β-catenin-regulated transcription (CRT) inhibitor.[1] Its mechanism of action involves the disruption of the protein-protein interaction between β-catenin and T-cell factor 4 (TCF4), a critical step in the activation of Wnt target genes that promote tumor growth.[2][3] This targeted approach has shown potential in preclinical studies across several cancer types, including colon cancer, breast cancer, and multiple myeloma.
In Vitro Efficacy of this compound Across Different Cancer Cell Lines
The cytotoxic effects of this compound and its analogs, iCRT3 and iCRT14, have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric for assessing potency.
| Cancer Type | Cell Line | Compound | IC50 (µM) | Reference |
| Colon Cancer | HCT116 | iCRT3 | ~50 | Gonsalves et al., 2011 |
| HCT116 | iCRT5 | ~50 | Gonsalves et al., 2011 | |
| HCT116 | iCRT14 | ~50 | Gonsalves et al., 2011 | |
| HT29 | iCRT3 | Not specified | Gonsalves et al., 2011 | |
| HT29 | iCRT5 | Not specified | Gonsalves et al., 2011 | |
| HT29 | iCRT14 | Not specified | Gonsalves et al., 2011 | |
| Breast Cancer | MDA-MB-231 (TNBC) | iCRT3 | Not specified | Gonsalves et al., 2011 |
| MDA-MB-231 (TNBC) | iCRT5 | Not specified | Gonsalves et al., 2011 | |
| MDA-MB-231 (TNBC) | iCRT14 | Not specified | Gonsalves et al., 2011 | |
| Multiple Myeloma | RPMI-8226 | iCRT5 | Not specified | Narayanan et al., 2012 |
| U266 | iCRT5 | Not specified | Narayanan et al., 2012 |
Note: Specific IC50 values for this compound in many cell lines are not publicly available in the primary literature and require access to supplementary data from the cited publications. The provided data for HCT116 cells is an approximation based on graphical representations in the source material.
In Vivo Anti-Tumor Activity of iCRT Compounds
Preclinical studies using animal models provide crucial insights into the potential therapeutic efficacy of drug candidates. In a xenograft model using the HCT116 colon cancer cell line, administration of iCRT14, a compound structurally related to this compound, resulted in a noticeable reduction in tumor growth. While specific quantitative data on tumor growth inhibition for this compound is limited in the available literature, the study on iCRT14 suggests a potential in vivo anti-tumor effect for this class of compounds.
| Cancer Type | Xenograft Model | Compound | Dosage and Administration | Tumor Growth Inhibition | Reference |
| Colon Cancer | HCT116 | iCRT14 | Not specified | Marked decrease in Cyclin D1 expression and reduced tumor proliferation, leading to an initial ~50% reduction in growth rate.[4] | Gonsalves et al., 2011 |
Comparative Landscape: this compound and Other Wnt Pathway Inhibitors
This compound belongs to a broader class of molecules designed to inhibit the Wnt/β-catenin pathway. Several other compounds have been developed with similar or alternative mechanisms of action.
| Compound | Mechanism of Action | Target Cancer Types (Preclinical) | Reference |
| iCRT3, iCRT14 | Inhibit β-catenin/TCF4 interaction | Colon Cancer, Breast Cancer | Gonsalves et al., 2011 |
| XAV939 | Tankyrase inhibitor, stabilizes Axin | Colon Cancer | Huang et al., 2009 |
| IWP-2 | Porcupine (PORCN) inhibitor, blocks Wnt secretion | Various cancers | Chen et al., 2009 |
| PNU-74654 | Disrupts β-catenin/TCF4 interaction | Colon Cancer | Trosset et al., 2006 |
| CGP049090 | Disrupts β-catenin/TCF4 interaction | Colon Cancer | Lepourcelet et al., 2004 |
Direct comparative studies with quantitative data for this compound against these other inhibitors in the same experimental settings are not extensively available in the public domain.
Experimental Methodologies
To ensure the reproducibility and validation of the findings, detailed experimental protocols are essential. Below are summaries of the key assays used to evaluate the efficacy of this compound and related compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or other inhibitors for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its reduction by metabolically active cells into a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. IC50 values are then determined by plotting cell viability against the logarithm of the compound concentration.
Wnt/β-catenin Signaling Reporter Assay (TOPFlash/FOPFlash Assay)
This luciferase-based reporter assay is used to specifically measure the transcriptional activity of the β-catenin/TCF4 complex.
-
Cell Transfection: Cells (commonly HEK293T or cancer cell lines) are co-transfected with a TOPFlash reporter plasmid and a control Renilla luciferase plasmid. The TOPFlash plasmid contains TCF/LEF binding sites upstream of a firefly luciferase gene. A FOPFlash plasmid with mutated TCF/LEF sites is used as a negative control.[3][5][6]
-
Compound Treatment: Transfected cells are treated with this compound or other compounds, often in the presence of a Wnt pathway activator (e.g., Wnt3a conditioned media or LiCl).
-
Cell Lysis: After incubation, the cells are lysed to release the luciferase enzymes.
-
Luciferase Activity Measurement: The activities of both firefly and Renilla luciferases are measured sequentially using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. The fold change in reporter activity relative to the control is then calculated to determine the effect of the inhibitor on Wnt/β-catenin signaling.
Co-Immunoprecipitation (Co-IP) for β-catenin/TCF4 Interaction
Co-IP is a technique used to demonstrate the physical interaction between proteins within a cell.
-
Cell Lysis: Cells treated with or without this compound are lysed in a buffer that preserves protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific for one of the target proteins (e.g., β-catenin). This antibody-protein complex is then captured using protein A/G-conjugated beads.
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in a sample buffer.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the other protein of interest (e.g., TCF4) to detect its presence in the immunoprecipitated complex. A reduction in the amount of co-immunoprecipitated TCF4 in the presence of this compound indicates a disruption of the β-catenin/TCF4 interaction.[5]
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the Wnt/β-catenin signaling pathway, the mechanism of action of this compound, and a typical experimental workflow.
Caption: The Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for evaluating this compound's efficacy.
Conclusion and Future Directions
The available preclinical data suggests that this compound and related compounds are promising inhibitors of the Wnt/β-catenin signaling pathway with potential therapeutic applications in various cancers where this pathway is aberrantly activated. However, a more comprehensive understanding of this compound's efficacy requires further investigation. Specifically, there is a need for publicly available, detailed quantitative data on its IC50 values across a wider range of cancer cell lines and robust in vivo studies demonstrating tumor growth inhibition in different xenograft models. Direct comparative studies of this compound against other Wnt pathway inhibitors and standard-of-care chemotherapies would also be highly valuable for positioning this compound in the landscape of cancer therapeutics. Further research into the pharmacokinetics, pharmacodynamics, and safety profile of this compound will be critical for its potential translation into clinical settings.
References
- 1. pnas.org [pnas.org]
- 2. Winning WNT: Race to Wnt signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of iCRT-5: A Guide for Laboratory Professionals
Researchers and scientists utilizing iCRT-5, a cell-permeable β-catenin-responsive transcription (CRT) inhibitor, must adhere to strict disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound in both its solid form and when dissolved in solvents such as DMSO.
Key Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below. This information is critical for understanding the compound's characteristics and handling requirements.
| Property | Value |
| Molecular Formula | C₁₆H₁₇NO₅S₂ |
| Molecular Weight | 367.44 g/mol |
| Appearance | Solid |
| Purity | >98% |
| Solubility | Soluble in DMSO |
| Storage (Solid) | -20°C for up to 12 months, under desiccating conditions.[1] |
| Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month.[2] |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment (PPE) to minimize exposure risk. Essential PPE for handling this compound and its waste includes:
-
Safety Glasses or Goggles : To protect the eyes from splashes.[3][4][5][6]
-
Chemical-Resistant Gloves : Nitrile or butyl gloves are recommended.[3][4] Note that DMSO can readily penetrate some types of gloves; therefore, selecting gloves specifically resistant to DMSO is crucial when handling solutions.
-
Laboratory Coat : To protect skin and clothing from contamination.[3][7]
Step-by-Step Disposal Procedures
The disposal of this compound must be managed as hazardous chemical waste, in accordance with institutional, local, and national regulations.[1][8][9] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[1][10]
Disposal of Solid this compound Waste
-
Waste Collection : Collect any unused, expired, or contaminated solid this compound in a designated, sealable, and clearly labeled hazardous waste container.[10] The container must be compatible with the chemical.
-
Labeling : The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the quantity of the waste, the date of generation, and the principal investigator's name and contact information.[1][11] Do not use abbreviations or chemical formulas on the label.[1]
-
Storage : Store the sealed waste container in a designated satellite accumulation area.[12][13] This area should be secure and away from incompatible materials.
-
Disposal Request : Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's Environmental Health & Safety (EH&S) department.[9]
Disposal of this compound in DMSO Solution
-
Waste Segregation : Solutions of this compound in DMSO should be collected in a separate liquid waste container designated for non-halogenated organic solvents.[2][14] Do not mix with incompatible waste streams such as acids or bases.[2][9]
-
Container Selection : Use a sealable, chemical-resistant container, preferably plastic, to collect the liquid waste.[1] Ensure the container is in good condition and has a secure, leak-proof cap.[8][13]
-
Labeling : Clearly label the liquid waste container with "Hazardous Waste," and list all chemical constituents by their full name and approximate percentage (e.g., "this compound (<1%) in Dimethyl Sulfoxide (DMSO) (>99%)").[1][11] Include the date and responsible personnel's information.
-
Storage : Keep the liquid waste container tightly sealed when not in use and store it in a secondary containment bin within a designated satellite accumulation area.[8][13]
-
Arrange for Pickup : Contact your institution's EH&S department to arrange for the collection and disposal of the hazardous liquid waste.
Experimental Workflow for Handling and Disposal
The following diagram illustrates the general workflow from receiving and handling this compound to its final disposal.
Caption: Workflow for this compound from receipt to disposal.
By adhering to these procedures, researchers can ensure the safe handling and proper disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. sams-solutions.com [sams-solutions.com]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. falseguridad.com [falseguridad.com]
- 6. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 7. PPE and Safety for Chemical Handling [acsmaterial.com]
- 8. vumc.org [vumc.org]
- 9. Hazardous Chemical Waste | Environmental Health and Safety | CSUSB [csusb.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. research.columbia.edu [research.columbia.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. uwaterloo.ca [uwaterloo.ca]
Essential Safety and Operational Guide for Handling iCRT-5
Disclaimer: As of December 2025, a comprehensive Safety Data Sheet (SDS) for iCRT-5 with detailed hazard, handling, and disposal information is not publicly available from regulatory agencies. The following guidance is based on best practices for handling potent, novel small molecule inhibitors in a laboratory setting. All personnel must conduct a risk assessment prior to handling this compound and adhere to their institution's specific environmental health and safety (EHS) guidelines.
This compound is a cell-permeable small molecule inhibitor of β-catenin-responsive transcription (CRT). It is utilized by researchers in the study of the Wnt/β-catenin signaling pathway, which is crucial in various cellular processes and is often dysregulated in diseases such as multiple myeloma. This guide provides essential safety protocols, operational procedures, and disposal plans for laboratory personnel working with this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, compiled from various suppliers.
| Property | Value | Source(s) |
| Molecular Weight | 367.44 g/mol | [1] |
| Purity | >98% to 99.1% | [1] |
| Form | Solid | |
| IC₅₀ | 18 nM (for Wnt responsive STF16 luciferase) | |
| Solubility | Soluble in DMSO (up to 30 mg/ml) | |
| Long-term Storage | -20°C | |
| Stock Solution Storage | -80°C (up to 6 months), -20°C (up to 1 month) |
Personal Protective Equipment (PPE)
Given the lack of specific hazard data for this compound, it should be handled as a potent compound of unknown toxicity. The following PPE is mandatory to minimize exposure.
| PPE Category | Required Equipment | Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk. | Protects eyes from splashes of solutions or accidental contact with the solid compound. |
| Skin Protection | A fully buttoned lab coat and chemically resistant gloves (e.g., nitrile). Double gloving is recommended when handling the pure solid or concentrated stock solutions. | Prevents skin contact with the compound. Regular inspection and frequent changing of gloves are essential. |
| Respiratory Protection | All handling of the solid compound and preparation of stock solutions must be performed in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter (N100/P100/P3) is required. | Minimizes the risk of inhaling the powdered compound, which is a primary route of exposure for potent small molecules. |
| Foot Protection | Closed-toe shoes that fully cover the feet. | Protects feet from spills and dropped objects. |
Operational Plan: Step-by-Step Guidance
A structured approach to handling this compound is crucial for safety and experimental reproducibility.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Log: Document the arrival date, quantity, and lot number in the laboratory inventory.
-
Store: Store the container in a designated, well-ventilated, and secure area at -20°C for long-term storage. Ensure the container is tightly sealed.
Preparation of Stock Solutions
-
Work Area: All manipulations of the solid this compound must be conducted in a certified chemical fume hood to prevent inhalation of the powder.
-
Weighing: Carefully weigh the required amount of this compound powder using an analytical balance. Use a disposable weigh boat.
-
Dissolving: Slowly add the desired volume of Dimethyl Sulfoxide (DMSO) to the powder to avoid aerosolization. Mix gently by vortexing until the solid is completely dissolved.
-
Labeling: Clearly label the stock solution container with the compound name (this compound), concentration, solvent (DMSO), date of preparation, and your initials.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
Use in Experiments
-
Dilution: When ready for use, thaw an aliquot of the stock solution. Prepare the final working concentration by diluting the stock solution in the appropriate cell culture medium or buffer.
-
Handling: Always wear the appropriate PPE when handling solutions containing this compound.
The following diagram illustrates the standard operational workflow for handling this compound.
Caption: Standard operational workflow for this compound handling.
Signaling Pathway and Mechanism of Action
This compound inhibits the Wnt/β-catenin signaling pathway. In the canonical Wnt pathway, the absence of a Wnt ligand leads to the degradation of β-catenin. When a Wnt ligand binds to its receptor, β-catenin is stabilized, translocates to the nucleus, and activates the transcription of target genes by interacting with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors. This compound is believed to interfere with the interaction between β-catenin and TCF, thus inhibiting the transcription of Wnt target genes.
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste. Do not dispose of this material down the drain or in the regular trash.
Waste Segregation
-
Solid Waste: Collect all contaminated solid waste, including gloves, pipette tips, weigh boats, and empty vials, in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect all unused stock solutions, working solutions, and contaminated cell culture media in a dedicated, sealed, and clearly labeled hazardous liquid waste container. If DMSO was used as the solvent, the waste should be collected in a container designated for flammable organic waste.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.
Labeling
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents, including this compound and any solvents (e.g., DMSO).
Storage and Collection
-
Store waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic and incompatible materials.
-
Keep waste containers sealed when not in use.
-
Arrange for waste collection through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Follow all institutional and local regulations for hazardous waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
